Neopentyl glycol dimethylsulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,2-dimethyl-3-methylsulfonyloxypropyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6S2/c1-7(2,5-12-14(3,8)9)6-13-15(4,10)11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBDNGMNEVIICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305786 | |
| Record name | Neopentyl glycol dimethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53555-41-2 | |
| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53555-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 171672 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53555-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neopentyl glycol dimethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Neopentyl Glycol Dimethylsulfate
Core Chemical Properties
Neopentyl glycol dimethylsulfate is the diester of neopentyl glycol and dimethyl sulfate. Based on the available data, its core chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 53555-41-2 | [1] |
| Molecular Formula | C₇H₁₆O₆S₂ | |
| Molecular Weight | 260.33 g/mol | |
| Physical Form | Solid | |
| Melting Point | 69-74 °C | |
| SMILES String | CC(C)(COS(C)(=O)=O)COS(C)(=O)=O | |
| InChI Key | MBBDNGMNEVIICT-UHFFFAOYSA-N |
Safety Information
Safety data for this compound is limited. The available information suggests that it should be handled with care, consistent with good laboratory practice.
| Hazard Information | Details | Source |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H318: Causes serious eye damage | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |
Hypothetical Synthesis Protocol
A plausible method for the synthesis of this compound involves the reaction of neopentyl glycol with a suitable methylsulfating agent, such as dimethyl sulfate, in the presence of a base to neutralize the acidic byproduct.
Reaction: Neopentyl Glycol + 2 Dimethyl Sulfate → this compound + 2 CH₃OH
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Reagents:
-
Neopentyl glycol (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), is added to the solution.
-
The solution is cooled in an ice bath to 0 °C.
-
-
Reaction:
-
Dimethyl sulfate (2.1 eq) is added dropwise from the dropping funnel, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
-
Workup:
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Hypothetical workflow for the synthesis of this compound.
Reactivity and Signaling Pathways
There is no available scientific literature detailing the specific chemical reactivity, biological activity, or signaling pathways associated with this compound. As a dialkyl sulfate, it can be anticipated to act as an alkylating agent, similar to other sulfonate esters. The neopentyl group is sterically hindered, which may influence its reactivity in nucleophilic substitution reactions.[2] However, without experimental data, any discussion of its reactivity remains speculative. No information was found to suggest its involvement in any biological signaling pathways.
References
An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Dimethylsulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl glycol dimethylsulfate is a dialkyl sulfate derivative of neopentyl glycol. While specific literature detailing its synthesis is sparse, this guide outlines a plausible and robust synthetic pathway based on established principles of organic chemistry for the formation of sulfate esters from alcohols. The proposed synthesis involves the reaction of neopentyl glycol with a suitable methyl sulfating agent, such as methyl chlorosulfate, in the presence of a base. This document provides a comprehensive, hypothetical experimental protocol, a summary of expected quantitative data, and a detailed reaction pathway diagram to facilitate its synthesis in a laboratory setting.
Introduction
Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is a versatile diol used in the synthesis of various polymers, lubricants, and plasticizers. Its derivatives are of interest for their potential applications in medicinal chemistry and materials science. This compound, specifically, is an acyclic diester that may serve as a reactive intermediate or a building block in the synthesis of more complex molecules. This guide provides a detailed technical overview of a proposed synthetic route to this target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be hypothetically achieved through the reaction of neopentyl glycol with two equivalents of a methyl sulfating agent in the presence of a non-nucleophilic base to neutralize the generated acid. A common and effective reagent for this transformation is methyl chlorosulfate. The overall reaction is a nucleophilic substitution where the hydroxyl groups of neopentyl glycol attack the sulfur atom of methyl chlorosulfate, displacing the chloride.
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a hypothetical, yet detailed, experimental protocol for the synthesis of this compound. This procedure is based on general methods for the synthesis of dialkyl sulfates from alcohols.
Materials:
-
Neopentyl glycol (1.0 eq)
-
Methyl chlorosulfate (2.2 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with neopentyl glycol (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Anhydrous pyridine (3.0 eq) is added to the cooled solution.
-
Addition of Sulfating Agent: Methyl chlorosulfate (2.2 eq) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Neopentyl Glycol | 1.0 eq |
| Methyl Chlorosulfate | 2.2 eq |
| Pyridine | 3.0 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Product | |
| Expected Yield | 70-85% |
| Appearance | Colorless oil or white solid |
| Molecular Formula | C₇H₁₆O₆S₂ |
| Molecular Weight | 260.33 g/mol |
Mandatory Visualization
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis and purification of this compound.
Safety Considerations
-
Methyl chlorosulfate is a corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyridine is a flammable and harmful liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All procedures should be carried out by trained personnel in a properly equipped laboratory.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis of this compound. By following the detailed experimental protocol and adhering to the safety precautions, researchers should be able to successfully synthesize and purify this compound for further investigation and application in their respective fields. The provided diagrams and data tables serve as a clear and concise reference for this synthetic procedure.
An In-depth Technical Guide on Neopentyl Glycol Dimethylsulfate
CAS Number: 53555-41-2 Synonyms: 2,2-Dimethyl-1,3-propanediol dimethylsulfate
This technical guide provides a comprehensive overview of Neopentyl glycol dimethylsulfate, consolidating available data on its chemical properties, synthesis, potential applications, and safety information. The content is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₆S₂ | |
| Molecular Weight | 260.33 g/mol | |
| Appearance | Solid | |
| Melting Point | 69-74 °C | |
| Assay | 97% | |
| InChI Key | MBBDNGMNEVIICT-UHFFFAOYSA-N | |
| SMILES String | CC(C)(COS(C)(=O)=O)COS(C)(=O)=O |
Synthesis and Reactions
Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, its structure suggests it is synthesized from neopentyl glycol and a methylating agent containing a sulfate group, likely dimethyl sulfate. Neopentyl glycol itself is synthesized industrially via the aldol reaction of formaldehyde and isobutyraldehyde.[1] This reaction forms an intermediate, hydroxypivaldehyde, which is then converted to neopentyl glycol.[1]
The reactivity of this compound is dictated by the dimethylsulfate groups. Dimethyl sulfate is a potent methylating agent and is also used in O-sulfation reactions.[2][3] The presence of two such groups in this compound suggests it could act as a bifunctional alkylating agent, capable of forming cross-links with nucleophiles. Alkylating agents are an important class of compounds in medicinal chemistry, particularly in the development of anticancer drugs, due to their ability to react with DNA.[4][5]
Potential Applications in Research and Drug Development
While specific applications of this compound are not well-documented, its chemical structure as a bifunctional alkylating agent suggests potential utility in several research areas:
-
Cross-linking Agent: It could be investigated as a cross-linking agent for polymers or biological macromolecules.
-
Prodrug Design: The dimethylsulfate groups could be used as leaving groups in the design of targeted drug delivery systems.
-
Anticancer Research: As a potential bifunctional alkylating agent, it could be explored for its cytotoxic effects on cancer cells. Such agents can induce DNA damage and apoptosis.[4][5] The neopentyl glycol core may influence its solubility, stability, and pharmacokinetic properties.
It is important to note that these are theoretical applications based on the compound's structure, and specific experimental evidence for these uses is lacking in the available literature.
Safety and Handling
This compound is classified as a hazardous substance. The available safety data indicates the following:
-
Hazard Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H318 (Causes serious eye damage)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Due to its classification as a potential alkylating agent, it should be handled with extreme caution in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols and Data
A thorough search of scientific literature did not yield specific, detailed experimental protocols for the use of this compound in biological or chemical assays. Furthermore, no quantitative data from such experiments are available to be summarized.
Signaling Pathways
There is currently no published research that describes the interaction of this compound with any specific biological signaling pathways. As a potential alkylating agent, it could theoretically impact pathways involved in DNA damage response, cell cycle regulation, and apoptosis. However, without experimental data, any depiction of such interactions would be purely speculative.
The following diagram illustrates a generalized workflow for investigating the potential effects of a novel alkylating agent like this compound on cellular pathways.
Conclusion
This compound is a chemical compound with limited available technical data. Its structure suggests potential as a bifunctional alkylating agent, which could be of interest in materials science and medicinal chemistry. However, a significant lack of published research on its synthesis, reactivity, and biological activity necessitates further investigation to validate any potential applications. Researchers interested in this compound should proceed with caution, adhering to strict safety protocols, and would likely need to undertake foundational research to characterize its properties and potential uses.
References
- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound 97 | 53555-41-2 [amp.chemicalbook.com]
Neopentyl glycol dimethylsulfate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties of neopentyl glycol dimethylsulfate. Due to the limited availability of in-depth experimental data and biological studies on this specific compound, this document focuses on its fundamental molecular characteristics.
Core Molecular Data
This compound is a diester of neopentyl glycol and methanesulfonic acid. Its primary identification and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₆S₂ | [1][2][3] |
| Molecular Weight | 260.33 g/mol | [1][2] |
| Synonyms | 2,2-Dimethyl-1,3-propanediol dimethylsulfate | [2] |
| CAS Number | 53555-41-2 | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 69-74 °C | [1] |
| SMILES String | CC(C)(COS(C)(=O)=O)COS(C)(=O)=O | [1] |
| InChI Key | MBBDNGMNEVIICT-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Information
A generalized conceptual workflow for its synthesis is presented below. This diagram illustrates the logical progression from starting materials to the final product and is not based on a specific published experimental protocol.
Caption: Conceptual workflow for the synthesis of this compound.
Applications and Biological Activity
This compound is primarily cataloged for use as a plasticizer, where it can be incorporated into polymers to increase their flexibility.[4]
There is no significant information available in scientific literature to suggest that this compound is involved in any specific biological signaling pathways or has been investigated for applications in drug development. Its precursor, neopentyl glycol, is widely used in the synthesis of various materials, including some that have applications in the pharmaceutical and medical fields, but this does not directly translate to the dimethylsulfate derivative.[5][6]
Conclusion
This compound is a well-defined chemical compound with established molecular and physical properties. Its primary known application is in the field of polymer chemistry as a plasticizer. At present, there is a lack of published research into its biological activity, potential therapeutic uses, or its role in any signaling pathways. Further research would be necessary to explore these aspects.
References
- 1. This compound 97 53555-41-2 [sigmaaldrich.com]
- 2. This compound 97 53555-41-2 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H16O6S2) [pubchemlite.lcsb.uni.lu]
- 4. specialchem.com [specialchem.com]
- 5. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Neopentyl Glycol Dimethylsulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl glycol dimethylsulfate is a diester of neopentyl glycol and sulfuric acid. While its precursor, neopentyl glycol, is well-characterized for its thermal properties and use in various industrial applications, publicly available data on the thermal stability and decomposition of the dimethylsulfate derivative is scarce. This guide synthesizes the limited available information and provides a framework for its analysis based on the general behavior of related organosulfate compounds. Due to the lack of specific experimental data, this document highlights the need for further research to fully characterize the thermal properties of this compound for its potential applications in research and development.
Introduction
Neopentyl glycol, 2,2-dimethyl-1,3-propanediol, is a versatile organic compound widely used in the synthesis of polyesters, coatings, and plasticizers. Its high stability and unique molecular structure contribute to the desirable properties of the polymers derived from it. The derivatization of neopentyl glycol into its dimethylsulfate ester introduces reactive sulfate groups, suggesting its potential utility as an alkylating agent or as a monomer in specialized polymer synthesis. However, the thermal stability of this derivative is a critical parameter that dictates its storage, handling, and application conditions. This guide aims to provide a comprehensive overview of what is known about the thermal behavior of this compound.
Physicochemical Properties
There is conflicting information in the available literature regarding the melting point of this compound. One source reports a melting point range of 69-74 °C, while another indicates a literature value of 253-258 °C.[1][2] This significant discrepancy underscores the need for definitive experimental verification of this fundamental property.
Table 1: Reported Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆O₆S₂ | [2] |
| Molecular Weight | 260.33 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 69-74 °C | [2] |
| 253-258 °C (lit.) | [1] |
Thermal Stability and Decomposition
General Principles of Organosulfate Thermal Decomposition
Organosulfates are known to be less thermally stable than their sulfonate counterparts.[1][3] The decomposition of alkyl sulfates can proceed through various mechanisms, including hydrolysis of the ester linkage.[1][3] This suggests that in the presence of water, even at elevated temperatures below the formal decomposition point, this compound could hydrolyze to form neopentyl glycol and sulfuric acid or its methyl ester derivatives.
Alkyl sulfates can also act as alkylating agents, and their decomposition may be initiated by the cleavage of the C-O or S-O bonds.[4] The specific decomposition pathway and the resulting products will be highly dependent on the temperature, atmosphere (inert or oxidative), and the presence of any impurities or catalysts.
Thermal Analysis Data (Hypothetical)
Due to the absence of specific TGA and DSC data for this compound in the public domain, a detailed quantitative analysis is not possible. For comparison, its precursor, neopentyl glycol, exhibits a maximum thermal decomposition temperature of around 160 °C.[5] It is plausible that the dimethylsulfate derivative would exhibit a different decomposition profile.
Experimental Protocols for Thermal Analysis
To properly characterize the thermal stability and decomposition of this compound, a series of experiments should be conducted. The following are detailed methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using certified standards.
-
Place a 5-10 mg sample of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss and temperature continuously throughout the experiment.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will indicate the temperatures of decomposition events.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any other thermal transitions (e.g., glass transition, solid-solid transitions, or exothermic decomposition events).
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Hermetically seal a 2-5 mg sample of this compound in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min) under an inert gas purge (e.g., nitrogen at 20-50 mL/min).
-
Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating cycle under the same conditions as the first to observe the thermal behavior of the melt-quenched material.
-
The DSC thermogram will show endothermic peaks for melting and other phase transitions and exothermic peaks for crystallization or decomposition.
Analysis of Decomposition Products
Objective: To identify the volatile and non-volatile products formed during the thermal decomposition of this compound.
Methodology (TGA coupled with Mass Spectrometry or Fourier Transform Infrared Spectroscopy - TGA-MS/FTIR):
-
Perform a TGA experiment as described in section 4.1.
-
The outlet gas from the TGA furnace is transferred through a heated transfer line to the inlet of a mass spectrometer or an FTIR gas cell.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.
-
By correlating the evolution of specific gaseous products with the mass loss events observed in the TGA, the decomposition pathway can be elucidated.
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.
Caption: Workflow for the thermal analysis of this compound.
Conclusion and Future Outlook
The thermal stability and decomposition behavior of this compound remain largely uncharacterized in publicly accessible literature. The conflicting reports on its melting point highlight the fundamental gaps in our understanding of this compound. A systematic study employing modern thermal analysis techniques, as outlined in this guide, is essential to establish its thermal profile. Such data is crucial for ensuring its safe handling, storage, and for exploring its potential applications in chemical synthesis and materials science. Further research is strongly encouraged to fill this knowledge gap and to unlock the potential of this neopentyl glycol derivative.
References
Neopentyl Glycol Dimethylsulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl glycol dimethylsulfate (CAS No. 53555-41-2) is a diester of neopentyl glycol and sulfuric acid. The neopentyl backbone, a structural motif known for imparting high chemical and thermal stability, makes this compound a subject of interest for applications where durability and resistance to degradation are paramount.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its commercial availability, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential, though not yet fully explored, applications in the field of drug development. Due to the limited specific research on this molecule, some sections of this guide are based on established chemical principles and the known properties of its constituent functional groups.
Commercial Availability
This compound is available from several chemical suppliers, typically in purities of 97% or higher. Researchers can source this compound from the following vendors, among others:
-
Hangzhou Johoo Chemical Co., Ltd: Offers the compound with a stated purity of 99.0% min and a production capacity of 30 metric tons per week.[3]
-
Alchimica: Provides the compound in various quantities, such as 250 mg.[4]
-
Sigma-Aldrich (Merck): Lists the compound, though it is noted as a discontinued product.
-
King-Pharm: Offers the product for laboratory research and industrial production.[5]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and chemical information repositories.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53555-41-2 | [3][5][6] |
| Molecular Formula | C₇H₁₆O₆S₂ | [3][6] |
| Molecular Weight | 260.33 g/mol | [6] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 69-74 °C | [5][6] |
| Boiling Point | 230.7 °C | [5] |
| Density | Approximately 1.4 g/cm³ | [7] |
Proposed Synthesis Protocol
Objective: To synthesize this compound from neopentyl glycol and dimethyl sulfate.
Materials:
-
Neopentyl glycol (NPG)
-
Dimethyl sulfate (DMS)
-
A suitable non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Pyridine, Triethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl glycol in the chosen anhydrous non-protic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the non-nucleophilic base to the stirred solution.
-
Dimethyl Sulfate Addition: Add dimethyl sulfate dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted dimethyl sulfate and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Safety Precautions: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).[8]
Below is a workflow diagram illustrating this proposed synthesis.
Potential Applications in Drug Development
While there is no direct evidence of this compound being used in drug development, its structural components suggest potential areas of application.
-
Increased Metabolic Stability: The neopentyl group is known to enhance the stability of molecules by sterically hindering metabolic pathways that would otherwise lead to degradation.[1] This can increase the in vivo half-life of a drug. Recent studies have highlighted the use of neopentyl glycol as a scaffold for developing stable radiohalogenated compounds for theranostic applications, demonstrating its resistance to in vivo dehalogenation and metabolism.[2][10]
-
Modulation of Physicochemical Properties: The introduction of sulfate groups can significantly alter the solubility and pharmacokinetic profile of a drug candidate.[11][12] Sulfation is a natural metabolic process that generally increases water solubility, aiding in the excretion of xenobiotics.[11] In drug design, the addition of sulfate groups can be used to improve the bioavailability of poorly soluble compounds.[13]
-
Bioactivity of Sulfate Groups: Sulfate groups can play a direct role in the pharmacological activity of a molecule by interacting with biological targets.[11][12] They are known to be involved in a variety of cellular signaling and adhesion processes.[11]
The diagram below illustrates the logical relationship between the structural features of this compound and their potential benefits in a hypothetical drug molecule.
Signaling Pathways
There is currently no publicly available information detailing the involvement of this compound in any specific biological signaling pathways.
Conclusion and Future Directions
This compound is a commercially available compound with well-defined physical properties. While its direct application in drug development has not been documented, its constituent parts—the stabilizing neopentyl group and the modulating sulfate groups—suggest that it could be a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Future research should focus on the experimental validation of its synthesis, a thorough investigation of its toxicological profile, and exploration of its potential as a building block in medicinal chemistry to create more stable and bioavailable drug candidates. The lack of biological data, including its interaction with cellular pathways, represents a significant knowledge gap that warrants further investigation.
References
- 1. fiveable.me [fiveable.me]
- 2. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]
- 3. johoochem.lookchem.com [johoochem.lookchem.com]
- 4. This compound 97 (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 5. 53555-41-2 this compound 97 [chemsigma.com]
- 6. This compound 97 | 53555-41-2 [amp.chemicalbook.com]
- 7. Buy Demalon (EVT-429168) | 2881-21-2 [evitachem.com]
- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Some Examples of Pharmaceutical Substances Containing Sulfate Groups to Increase Solubility [tailieuthamkhao.com]
Navigating the Research Landscape: A Technical Guide to Neopentyl Glycol Dimethylsulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in utilizing neopentyl glycol dimethylsulfate. Given the specialized nature of this reagent, this document focuses on identifying key suppliers, presenting available technical data, and providing a foundational understanding of its potential applications in organic synthesis. Due to a lack of extensive published experimental protocols, a representative synthetic workflow is provided to illustrate its potential use as a bifunctional alkylating agent.
Key Suppliers of this compound for Research
The procurement of high-purity research chemicals is paramount for the reliability and reproducibility of experimental results. The following companies have been identified as key suppliers of this compound. Researchers are advised to contact the suppliers directly to obtain detailed Certificates of Analysis (CoA) for specific batches, which will provide comprehensive data on purity and impurity profiles.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Sigma-Aldrich (Merck KGaA) | This compound | 53555-41-2 | 97% | A leading global supplier for life science research and pharmaceutical development.[1][2] |
| Hangzhou Johoo Chemical Co., Ltd | This compound 97 | 53555-41-2 | 99.0% min | A China-based supplier of fine chemicals and pharmaceutical raw materials.[3] |
| BOC Sciences | This compound | 53555-41-2 | Not specified | A global supplier of a wide range of chemicals for research and development.[4] |
| Jinxin Shengda Air Freight Forwarding (Huizhou City) Co., LTD | This compound 97 | 53555-41-2 | Not specified | A trading company based in China dealing in pharmaceutical intermediates.[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is compiled from publicly available information from suppliers.
| Property | Value | Source |
| Chemical Formula | C₇H₁₆O₆S₂ | Sigma-Aldrich |
| Molecular Weight | 260.33 g/mol | Sigma-Aldrich[1] |
| CAS Number | 53555-41-2 | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | 69-74 °C | Sigma-Aldrich[1] |
| Purity (Assay) | 97% | Sigma-Aldrich[1] |
| Purity (min) | 99.0% | Hangzhou Johoo Chemical Co., Ltd[3] |
Theoretical Experimental Protocol: Synthesis of a Novel Bis-Substituted Neopentyl Derivative
Objective: To synthesize a novel bis-alkoxy neopentyl derivative via Williamson ether synthesis.
Materials:
-
This compound
-
A chosen primary or secondary alcohol (e.g., benzyl alcohol)
-
A strong, non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the chosen alcohol (2.2 equivalents) and anhydrous THF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Addition of Electrophile: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. The reaction may require heating under reflux to proceed to completion.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired bis-alkoxy neopentyl derivative.
Visualizing Chemical and Logical Relationships
To aid in the conceptualization of experimental and logical workflows, the following diagrams are provided in the DOT language.
Caption: A representative experimental workflow for the synthesis of a bis-alkoxy neopentyl derivative.
Caption: Logical workflow for a typical organic synthesis utilizing this compound.
Concluding Remarks
This compound is a specialized research chemical with potential as a bifunctional alkylating agent for the synthesis of novel molecules. While a limited number of suppliers provide this compound for research purposes, there is a notable absence of detailed experimental protocols in the public domain. The information and the representative workflow provided in this guide are intended to serve as a starting point for researchers. It is imperative to conduct thorough literature searches for any new publications and to perform careful reaction optimization for any specific application. As with all potent alkylating agents, appropriate safety precautions should be taken when handling this compound.
References
- 1. US3920760A - Process for the production of neopentyl glycol - Google Patents [patents.google.com]
- 2. US3048608A - Neopentyl glycol esters - Google Patents [patents.google.com]
- 3. US6191320B1 - Finishing of neopentyl glycol - Google Patents [patents.google.com]
- 4. US5144088A - Manufacture of neopentyl glycol (I) - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Neopentyl Glycol Dimethylsulfate: An Overview of a Niche Bifunctional Reagent
Introduction
Neopentyl glycol dimethylsulfate, also known as 2,2-dimethyl-1,3-propanediol dimethanesulfonate or neopentyl glycol dimesylate, is a bifunctional organic compound with the chemical formula C₇H₁₆O₆S₂. While not as extensively documented in mainstream organic synthesis literature as its parent diol, its structure suggests potential applications as a crosslinking agent, a bifunctional alkylating agent, or as a precursor for the synthesis of other neopentyl-containing molecules. This document provides an overview of its properties and potential, albeit sparsely documented, applications in organic synthesis.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 53555-41-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₆O₆S₂ | --INVALID-LINK-- |
| Molecular Weight | 260.33 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 69-74 °C | --INVALID-LINK-- |
Potential Applications in Organic Synthesis
Detailed application notes and experimental protocols for this compound are scarce in peer-reviewed literature. However, based on its chemical structure as a dimesylate, several potential applications can be inferred.
1. Bifunctional Alkylating Agent:
The primary potential of this compound lies in its role as a bifunctional alkylating agent. The two methanesulfonate (mesylate) groups are excellent leaving groups in nucleophilic substitution reactions. This allows the neopentyl scaffold to be introduced between two nucleophilic sites, leading to the formation of cyclic or polymeric structures.
Potential nucleophiles for reaction with this compound include:
-
Diamines: to form piperazine-like structures or larger macrocycles.
-
Dithiols: to form sulfur-containing heterocycles.
-
Diols or bisphenols: to form crown ether analogues or other oxygen-containing macrocycles.
-
Polyfunctional molecules: for the synthesis of crosslinked polymers or resins.
2. Protecting Group Chemistry:
Experimental Protocols (Hypothetical)
Due to the lack of published experimental procedures, the following protocols are hypothetical and intended to serve as a starting point for researchers. Appropriate safety precautions should be taken when working with sulfonate esters, which are potential alkylating agents.
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of sulfonate esters from alcohols.
Materials:
-
Neopentyl glycol (1.0 eq)
-
Methanesulfonyl chloride (2.2 eq)
-
Triethylamine or Pyridine (2.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl glycol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (or pyridine) to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: Hypothetical Bifunctional Alkylation with a Diamine
This protocol illustrates a potential use of this compound to form a heterocyclic compound.
Materials:
-
This compound (1.0 eq)
-
A primary diamine (e.g., ethylenediamine) (1.0 eq)
-
Potassium carbonate (2.5 eq)
-
Acetonitrile or Dimethylformamide (anhydrous)
Procedure:
-
In a round-bottom flask, suspend potassium carbonate in anhydrous acetonitrile or DMF.
-
Add the diamine to the suspension and stir.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or other suitable methods to isolate the desired heterocyclic product.
Caption: A hypothetical reaction of this compound.
Conclusion
This compound is a commercially available compound whose utility in organic synthesis is not well-established in the scientific literature. Its structure as a bifunctional dimesylate suggests its primary potential as a bifunctional alkylating agent for the synthesis of heterocyclic compounds or for crosslinking applications. The provided hypothetical protocols offer a starting point for exploring the reactivity of this compound. Further research is needed to fully characterize its reaction scope and establish its practical applications in organic synthesis and drug development.
Application Notes and Protocols for Neopentyl Glycol Dimethylsulfate as a Methylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation is a fundamental chemical transformation in drug discovery and development, capable of profoundly influencing a molecule's pharmacological profile. The strategic addition of a methyl group can enhance potency, improve metabolic stability, modulate selectivity, and alter physicochemical properties such as solubility. While classic methylating agents like dimethyl sulfate (DMS) and methyl iodide are highly effective, their high toxicity, volatility, and often aggressive reactivity necessitate the exploration of safer and more selective alternatives.
Neopentyl glycol dimethylsulfate (NPG-DMS) is a solid, crystalline dialkyl sulfate that presents a potential, underexplored alternative for methylation reactions. Its structure, featuring two methyl sulfate groups attached to a sterically hindered neopentyl core, suggests a unique reactivity profile. These application notes provide a theoretical framework and hypothetical protocols for the use of NPG-DMS as a methylating agent in a research and drug development context.
Potential Advantages of this compound
-
Solid Form: As a solid with a melting point of 69-74 °C, NPG-DMS offers significant handling advantages over volatile and highly toxic liquid reagents like DMS.[1][2] This reduces the risk of inhalation exposure and simplifies accurate dispensing.
-
Potentially Reduced Toxicity: The higher molecular weight and solid nature of NPG-DMS may lead to lower vapor pressure and reduced absorption through the skin compared to dimethyl sulfate, potentially offering a safer handling profile. However, it should still be treated as a hazardous alkylating agent.
-
Modified Reactivity: The bulky neopentyl group may sterically hinder the approach of the nucleophile, potentially leading to lower reactivity compared to DMS. This could be advantageous in scenarios requiring selective methylation of more reactive sites in a multifunctional molecule.
-
Bifunctional Potential: With two methyl sulfate groups, NPG-DMS has the theoretical potential to act as a mono- or di-methylating agent, depending on the stoichiometry and reaction conditions.
Applications in Drug Development
NPG-DMS could be investigated for the methylation of various nucleophiles commonly found in pharmaceutical scaffolds, including:
-
O-Methylation: Phenols, alcohols, and carboxylic acids.
-
N-Methylation: Anilines, amines, amides, and nitrogen-containing heterocycles.
-
S-Methylation: Thiols.
Its potentially moderate reactivity could be beneficial for late-stage functionalization of complex drug candidates where chemoselectivity is paramount.
Quantitative Data Summary
The following table provides a comparative summary of the physical and chemical properties of this compound and other common methylating agents. Data for NPG-DMS is based on available supplier information, while reactivity is theoretically estimated.
| Property | This compound | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| CAS Number | 53555-41-2[1][2][3][4] | 77-78-1 | 74-88-4 |
| Molecular Formula | C₇H₁₆O₆S₂[1] | C₂H₆O₄S | CH₃I |
| Molecular Weight | 260.33 g/mol [1][4] | 126.13 g/mol | 141.94 g/mol |
| Physical Form | Solid[1] | Colorless oily liquid | Colorless liquid |
| Melting Point | 69-74 °C[1][2][5] | -32 °C | -66.5 °C |
| Boiling Point | Not readily available | 188 °C (decomposes) | 42.4 °C |
| Reactivity | Expected to be a moderately reactive methylating agent | Highly reactive methylating agent | Highly reactive methylating agent |
| Toxicity | Expected to be toxic and corrosive; handle with extreme care. Causes serious eye damage.[1] | Highly toxic, carcinogenic, and corrosive. | Toxic and a suspected carcinogen. |
Experimental Protocols
Disclaimer: this compound is a potential alkylating agent and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All reactions should be conducted by trained personnel.
Protocol 1: General Procedure for O-Methylation of a Phenolic Substrate
This protocol describes a general method for the methylation of a phenol using NPG-DMS. Reaction conditions may require optimization depending on the specific substrate.
Materials:
-
Phenolic substrate (e.g., 4-hydroxybenzaldehyde)
-
This compound (NPG-DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone or DMF to dissolve or suspend the reactants.
-
With vigorous stirring, add this compound (1.1 eq for mono-methylation) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methylated product.
-
Purify the product by column chromatography or recrystallization as required.
Visualizations
Proposed Reaction Mechanism
The methylation is proposed to proceed via a standard SN2 mechanism, where the nucleophile (e.g., a phenoxide) attacks the methyl group of the dimethylsulfate, with the corresponding neopentyl glycol monosulfate anion acting as the leaving group.
Caption: Proposed Sɴ2 mechanism for methylation.
Experimental Workflow
The following diagram outlines the general workflow for the methylation of a substrate using this compound.
Caption: General experimental workflow diagram.
Safety and Handling
Alkylating agents are hazardous and must be handled with appropriate safety precautions.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[1][6][7][8][9]
-
Spill Management: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous solids. Have a spill kit readily available.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with institutional and local regulations.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
By providing this theoretical framework, we hope to enable researchers to explore the potential of this compound as a novel methylating agent in their synthetic endeavors. Careful experimentation and optimization will be key to unlocking its full potential.
References
- 1. 新戊二醇二甲基硫酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 53555-41-2 this compound 97 [chemsigma.com]
- 3. 53555-41-2(2,2-Dimethylpropane-1,3-Diyl Dimethanesulfonate) | Kuujia.com [pt.kuujia.com]
- 4. This compound [dv-expert.org]
- 5. 2,2-DIMETHYL-1,3-PROPANEDIOL DIMETHYLSULFATE CAS#: [amp.chemicalbook.com]
- 6. www3.paho.org [www3.paho.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. ehs.washington.edu [ehs.washington.edu]
Application Notes and Protocols for the Reaction of Neopentyl Glycol Dimethylsulfate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol dimethylsulfate is a versatile bifunctional alkylating agent. Its reaction with primary and secondary amines provides a direct route to a variety of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development. The neopentyl core introduces a gem-dimethyl group, which can impart unique conformational properties and metabolic stability to the resulting molecules. This document provides detailed application notes and a general protocol for the synthesis of N-substituted cyclic amines from this compound.
The primary application of this reaction is the synthesis of N-substituted 5,5-dimethyl-1,3-diazacyclohexanes and related heterocycles. The reaction proceeds via a double N-alkylation of a primary amine, leading to the formation of a six-membered ring. With secondary amines, a double alkylation of two separate amine molecules can lead to the formation of an N,N'-disubstituted-2,2-dimethylpropane-1,3-diamine. These products can serve as key intermediates in the synthesis of novel drug candidates, ligands for catalysis, and building blocks for materials science.
Reaction Principle
This compound possesses two electrophilic methylsulfate groups. In the presence of a nucleophilic amine, a bimolecular nucleophilic substitution (SN2) reaction occurs. With a primary amine, the initial N-alkylation is followed by an intramolecular cyclization to form the heterocyclic product. A base is required to neutralize the sulfuric acid generated during the reaction.
Data Presentation
The following table summarizes representative data for the synthesis of N-substituted 5,5-dimethyl-1,3-diazacyclohexanes from this compound and various primary amines. Please note that these are illustrative examples, and actual results may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-5,5-dimethyl-1,3-diazacyclohexane | Acetonitrile | K₂CO₃ | 80 | 24 | 75 |
| 2 | Aniline | 1-Phenyl-5,5-dimethyl-1,3-diazacyclohexane | DMF | Na₂CO₃ | 100 | 36 | 60 |
| 3 | Cyclohexylamine | 1-Cyclohexyl-5,5-dimethyl-1,3-diazacyclohexane | Toluene | Et₃N | 110 | 48 | 68 |
| 4 | n-Butylamine | 1-n-Butyl-5,5-dimethyl-1,3-diazacyclohexane | THF | K₂CO₃ | 65 | 24 | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 5,5-dimethyl-1,3-diazacyclohexanes
This protocol describes a general method for the reaction of this compound with a primary amine to yield the corresponding N-substituted 5,5-dimethyl-1,3-diazacyclohexane.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous solvent (e.g., acetonitrile, DMF, toluene)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq) to the flask.
-
Under an inert atmosphere (argon or nitrogen), add the anhydrous solvent to the flask.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Safety Precautions:
-
This compound is a potential alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Handle with appropriate care.
Mandatory Visualization
Caption: Reaction workflow for the synthesis of N-substituted cyclic amines.
Application Notes and Protocols: Reaction of Neopentyl Glycol Dimethylsulfate with Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of neopentyl glycol dimethylsulfate with phenols provides a direct route to the synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes. This Williamson ether synthesis is a fundamental transformation in organic chemistry, enabling the formation of an ether linkage between an alkylating agent and an alcohol or a phenol. This compound serves as a bifunctional alkylating agent, allowing for the introduction of the sterically hindered and robust neopentyl backbone, which can impart unique properties to the resulting molecules, such as increased thermal stability and lipophilicity. These products may find applications as specialized solvents, polymer building blocks, or as scaffolds in medicinal chemistry.
This document provides detailed protocols and application notes for the reaction of this compound with various phenols.
Reaction Principle
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the this compound, displacing the methylsulfate leaving group. Due to the presence of two methylsulfate groups, the reaction can proceed in a stepwise manner to yield the disubstituted product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes from the reaction of this compound with various phenols. Please note that these are representative yields based on typical Williamson ether syntheses and may vary depending on the specific reaction conditions and the nature of the phenol.
| Entry | Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | p-Cresol | NaH | THF | 65 | 8 | 90 |
| 3 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 10 | 92 |
| 4 | 4-Nitrophenol | K₂CO₃ | Acetone | 56 | 24 | 75 |
| 5 | 2,6-Dimethylphenol | NaH | Dioxane | 100 | 24 | 60 |
Experimental Protocols
General Protocol for the Synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes
Materials:
-
This compound (CAS 53555-41-2)
-
Substituted phenol (e.g., phenol, p-cresol, 4-methoxyphenol)
-
Anhydrous base (e.g., potassium carbonate, sodium hydride, cesium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, acetone)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Reaction Mixture: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (2.2 equivalents) and the anhydrous solvent.
-
Deprotonation: Add the anhydrous base (2.5 equivalents) portion-wise to the stirred solution at room temperature. If using a strong base like sodium hydride, exercise caution as hydrogen gas will be evolved. The mixture is typically stirred for 30-60 minutes at room temperature to ensure complete formation of the phenoxide.
-
Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (see table for examples) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl to a pH of ~7.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-bis(aryloxy)-2,2-dimethylpropane.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of 1,3-bis(aryloxy)-2,2-dimethylpropanes.
Experimental Workflow
Application Notes and Protocols: Neopentyl Glycol Dimethylsulfate in Polymer Synthesis
A comprehensive review of available scientific literature and chemical databases indicates that neopentyl glycol dimethylsulfate is not a commonly utilized compound for the synthesis of polymers. While neopentyl glycol and its other derivatives, such as neopentyl glycol diacrylate and dimethacrylate, are widely employed in polymer chemistry, specific applications and detailed protocols for this compound as a monomer or initiator in polymerization are not well-documented in publicly accessible resources.
The primary role of neopentyl glycol in the polymer industry is as a diol monomer in the production of polyesters and polyurethanes. Its unique 2,2-dimethyl-1,3-propanediol structure imparts excellent thermal stability, weather resistance, and hydrolytic stability to the resulting polymers. Derivatives like neopentyl glycol diacrylate and dimethacrylate are functional monomers used in free-radical polymerizations to create crosslinked networks for applications in coatings, inks, and adhesives.
One isolated mention of this compound describes its use as a plasticizer, a substance added to polymers to increase their flexibility.[1] However, this role is as an additive rather than a reactive component in the polymer backbone synthesis.
Given the absence of established experimental data and protocols for the use of this compound in polymer synthesis, this document will instead provide a generalized, hypothetical framework based on the chemical nature of dialkyl sulfates. It is crucial to emphasize that the following are theoretical pathways and would require significant experimental validation.
Hypothetical Applications in Polymer Synthesis
Theoretically, this compound could function in two primary ways in polymer synthesis: as a bifunctional alkylating agent for polycondensation reactions or as a bifunctional cationic initiator.
As a Bifunctional Alkylating Agent
The dimethylsulfate groups are potent leaving groups, making the neopentyl core susceptible to nucleophilic attack. This reactivity could be exploited in polycondensation reactions with difunctional nucleophiles.
Logical Relationship: Polycondensation Pathway
Caption: Hypothetical polycondensation of this compound.
Experimental Protocol (Theoretical): Synthesis of a Polyether
This protocol is a speculative example and has not been validated experimentally.
Objective: To synthesize a polyether via polycondensation of this compound with a bisphenolic monomer.
Materials:
-
This compound
-
Bisphenol A
-
Sodium hydroxide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Argon gas supply
Procedure:
-
Preparation of the Disodium Salt of Bisphenol A: In a three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet, dissolve Bisphenol A in anhydrous DMF. Stoichiometrically add two equivalents of sodium hydroxide pellets and stir the mixture at 60°C under a slow stream of argon until all the sodium hydroxide has reacted and a clear solution of the disodium salt is formed.
-
Polycondensation Reaction: Cool the solution to room temperature. Add an equimolar amount of this compound dropwise to the stirred solution.
-
Polymerization: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours under an argon atmosphere. Monitor the viscosity of the reaction mixture.
-
Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it repeatedly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Expected Outcome (Theoretical): A linear polyether with neopentyl glycol and bisphenol A units in the backbone.
Quantitative Data to Collect: The following table outlines the key data points that would need to be collected to characterize the synthesized polymer.
| Parameter | Method | Purpose |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | To determine the average molecular weight and polydispersity index. |
| Glass Transition Temp (Tg) | Differential Scanning Calorimetry (DSC) | To assess the thermal properties of the polymer. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature of the polymer. |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR Spectroscopy | To confirm the structure of the polymer and the absence of impurities. |
As a Bifunctional Cationic Initiator
Dialkyl sulfates can initiate cationic polymerization. This compound, being a dialkyl sulfate, could theoretically initiate the polymerization of two polymer chains from a single molecule, potentially leading to telechelic polymers or acting as a crosslinking agent in certain systems.
Experimental Workflow: Cationic Polymerization
Caption: A generalized workflow for cationic polymerization.
Experimental Protocol (Theoretical): Cationic Polymerization of a Vinyl Monomer
This protocol is a speculative example and has not been validated experimentally.
Objective: To initiate the cationic polymerization of a vinyl monomer (e.g., styrene) using this compound.
Materials:
-
This compound
-
Styrene (inhibitor removed and freshly distilled)
-
Anhydrous dichloromethane
-
Methanol
-
Dry ice/acetone bath
-
Argon gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet. Purge the flask with dry argon.
-
Solvent and Monomer Addition: Add anhydrous dichloromethane to the flask via a cannula. Cool the flask to -78°C using a dry ice/acetone bath. Add the purified styrene monomer to the cold solvent.
-
Initiation: In a separate, dry flask, prepare a dilute solution of this compound in anhydrous dichloromethane. Add this initiator solution dropwise to the rapidly stirred monomer solution.
-
Polymerization: Maintain the reaction at -78°C and allow it to proceed for the desired time (e.g., 1-4 hours). The solution may become viscous as the polymer forms.
-
Termination: Terminate the polymerization by adding cold methanol to the reaction mixture.
-
Polymer Isolation: Allow the mixture to warm to room temperature, then precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 40°C.
Quantitative Data to Collect:
| Parameter | Method | Purpose |
| Monomer Conversion | Gravimetry or ¹H NMR of crude mixture | To determine the extent of the polymerization reaction. |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | To determine the average molecular weight and polydispersity index. |
| Polymer Microstructure | ¹H NMR, ¹³C NMR Spectroscopy | To confirm the structure of the resulting polystyrene. |
Conclusion
While neopentyl glycol is a cornerstone in the synthesis of high-performance polyesters and polyurethanes, the specific derivative, this compound, does not have a well-established role in polymer synthesis based on current literature. The protocols and pathways described herein are theoretical and intended to provide a starting point for research into the potential applications of this compound. Any investigation into these areas should be conducted with a strong emphasis on safety and thorough analytical characterization to validate the proposed chemical transformations and resulting polymer structures. Researchers and drug development professionals are advised to rely on well-documented monomers and initiators for their polymer synthesis needs until further research on this compound is published.
References
Application Notes and Protocols for Methylation Using Dimethyl Sulfate
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation is a fundamental chemical transformation in organic synthesis and drug development, crucial for modulating the biological activity, selectivity, solubility, and metabolic properties of molecules. While the request specified a protocol for methylation using neopentyl glycol dimethylsulfate, a thorough review of scientific literature and chemical databases reveals that this reagent is not commonly employed as a methylating agent. Its primary documented use is as a plasticizer.
Given the lack of established protocols for this compound in this context, this document provides detailed application notes and protocols for methylation using a structurally related and widely utilized reagent: dimethyl sulfate (DMS) . DMS is a potent and cost-effective methylating agent for a variety of heteroatoms, including oxygen, nitrogen, and sulfur.
Caution: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. All handling and reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Safety Precautions for Handling Dimethyl Sulfate
Before proceeding with any experimental work, it is imperative to be fully aware of the hazards associated with dimethyl sulfate and the necessary safety precautions.
-
Handling: Always handle dimethyl sulfate in a certified chemical fume hood. Avoid inhalation of vapors and any contact with skin and eyes.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for hazardous liquids. Do not use combustible materials like paper towels. Decontaminate the area with a dilute solution of aqueous ammonia or sodium carbonate to neutralize the DMS.
-
Waste Disposal: All waste containing dimethyl sulfate must be treated with a neutralizing agent (e.g., 10% aqueous ammonia) before disposal according to institutional and local regulations. Excess DMS can be destroyed by slowly adding it to a stirred solution of aqueous sodium hydroxide, sodium carbonate, or ammonium hydroxide.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Experimental Protocols
The following are generalized protocols for the methylation of phenols (O-methylation), amines (N-methylation), and thiols (S-methylation) using dimethyl sulfate.
Protocol 1: O-Methylation of Phenols
This protocol describes the methylation of the hydroxyl group of a phenol to form a methyl ether (anisole derivative).
Materials:
-
Phenol substrate
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
-
Acetone or an appropriate solvent
-
Deionized water
-
Diethyl ether or ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol substrate in acetone.
-
Add a suitable base, such as powdered potassium carbonate (1.5-2.0 equivalents).
-
Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: N-Methylation of Amines
This protocol details the methylation of a primary or secondary amine. Note that over-methylation to form quaternary ammonium salts can occur, especially with primary amines.
Materials:
-
Amine substrate
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO3) or another suitable base
-
Methanol or an appropriate solvent
-
Deionized water
-
Dichloromethane or other suitable solvent for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine substrate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (2.0-3.0 equivalents).
-
Cool the mixture in an ice bath and slowly add dimethyl sulfate (1.1-2.2 equivalents, depending on the desired degree of methylation) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the careful addition of aqueous ammonia.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation as needed.
Protocol 3: S-Methylation of Thiols
This protocol describes the methylation of a thiol to form a thioether (sulfide).
Materials:
-
Thiol substrate
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Ethanol or methanol
-
Deionized water
-
Diethyl ether or other suitable solvent for extraction
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the thiol substrate in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir for 10-15 minutes at room temperature to form the thiolate.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting thioether by column chromatography or distillation if required.
Data Presentation
The following tables summarize quantitative data for representative methylation reactions using dimethyl sulfate.
Table 1: O-Methylation of Phenolic Compounds
| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Anisole | NaOH | Water | 100 | 1 | ~70 | [5] |
| Salicylic Acid | Methyl Salicylate | NaHCO₃ | DMS (solvent) | 90 | 1.5 | 96 | [6][7][8] |
| Gallic Acid | Trimethylgallic Acid | NaOH | Water | Reflux | 4 | 89-92 | [9] |
Table 2: N-Methylation of Amines
| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | N-Methylaniline & N,N-Dimethylaniline | NaOH | Water | <10 | 1 | Mixture | [2] |
| Amino Acid Derivatives | N-Methylated Amino Acid Derivatives | NaH (cat. H₂O) | THF | RT | - | Good | [10] |
| Various Amines | N-Methylated Amines | - | Ether | RT | 0.5 | - | [11] |
Table 3: S-Methylation of Thiols
| Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Thioanisole | NaOH | Ethanol | RT | 5 | 99 | [12] |
| Various Thiols | Thioethers | Basic Alumina | Solvent-free (MW) | - | - | Good | [13] |
| Heterocyclic Thiols | S-Methylated Heterocycles | - | Methanol/Acid | Reflux | 5-11 | - | S-methylation of N-containing heterocyclic thiols with conjugated acids of methoxy groups |
Mandatory Visualizations
Signaling Pathway: Histone H3K4 Methylation
Histone methylation is a key epigenetic modification that regulates gene expression. The methylation of lysine 4 on histone H3 (H3K4) is generally associated with transcriptional activation.[3][14] This process is dynamically regulated by histone methyltransferases (HMTs) and histone demethylases (HDMs).
References
- 1. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. H3K4me3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Thioanisole synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Histone H3 Lysine 4 (H3K4) Methylation in Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neopentyl Glycol Dimethylsulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of neopentyl glycol dimethylsulfate (CAS No. 53555-41-2). Given its chemical nature as a dimethylsulfate ester, it should be handled with extreme caution as a potential alkylating agent. Alkylating agents are known to be reactive compounds that can have significant health effects.
Introduction
This compound, also known as 2,2-Dimethyl-1,3-propanediol dimethylsulfate, is a chemical intermediate. While specific applications in drug development are not extensively documented in publicly available literature, its structural features suggest potential use as a crosslinking agent or a precursor in organic synthesis. One documented application is its use as a plasticizer.[1][2]
Safety and Handling
This compound is classified as causing serious eye damage.[3] Due to its dimethylsulfate group, it should be treated as a potential alkylating agent, which are a class of compounds known to be genotoxic and carcinogenic. Therefore, stringent safety measures are imperative.
2.1. Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A chemical-resistant laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
2.2. Engineering Controls
| Control | Specification |
| Ventilation | Work should be conducted in a certified chemical fume hood. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible. |
2.3. Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. |
| Container | Keep the container tightly sealed. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases. |
Experimental Protocols
Due to the limited availability of specific experimental protocols in the literature, a general protocol for a laboratory-scale reaction using a potential alkylating agent is provided below. This should be adapted and optimized for any specific research application.
4.1. General Protocol for a Small-Scale Alkylation Reaction
This protocol outlines a general procedure for using this compound as an alkylating agent in a laboratory setting.
Materials:
-
This compound
-
Substrate to be alkylated
-
Anhydrous, non-protic solvent (e.g., acetonitrile, DMF)
-
Inert gas (argon or nitrogen)
-
Schlenk line or glovebox
-
Appropriate glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Temperature control system (oil bath or cryostat)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Work-up and purification supplies (separatory funnel, drying agent, chromatography equipment)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Set up the reaction apparatus under a fume hood.
-
Purge the system with inert gas.
-
-
Reaction Setup:
-
Dissolve the substrate in the anhydrous solvent in the reaction flask.
-
If required, cool the reaction mixture to the desired temperature.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
-
Addition of Alkylating Agent:
-
Slowly add the this compound solution to the reaction mixture via a dropping funnel or syringe pump over a specified period.
-
Maintain the reaction temperature throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching solution.
-
-
Work-up and Purification:
-
Perform an aqueous work-up to remove any unreacted reagents and byproducts.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Purify the product using an appropriate technique, such as column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for exposure to this compound.
References
Application Notes and Protocols for Neopentyl Glycol Dimethylsulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol dimethylsulfate is a chemical compound with the potential for use in various research and development applications. Due to the presence of the dimethylsulfate functional groups, this compound is classified as an alkylating agent. Alkylating agents are known to be reactive and potentially hazardous. These application notes provide a detailed overview of the safety precautions, handling protocols, and emergency procedures required when working with this compound to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and its classification as a potent alkylating agent.
GHS Classification:
-
Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statements: H318 - Causes serious eye damage.[1]
-
Precautionary Statements:
Analogous Compound Hazards (Dimethyl Sulfate):
Due to the lack of extensive toxicological data for this compound, it is prudent to consider the hazards associated with the structurally related and well-studied compound, dimethyl sulfate. Dimethyl sulfate is classified as a probable human carcinogen (IARC Group 2A) and is extremely hazardous due to its ability to cause delayed, severe health effects.[1][3] Inhalation can lead to severe damage to the respiratory tract, and skin contact can cause severe burns.[3]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 53555-41-2 | [1] |
| Molecular Formula | C₇H₁₆O₆S₂ | [1] |
| Molecular Weight | 260.33 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 69-74 °C | [1] |
| Flash Point | Not applicable | [1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended. | To prevent skin contact with the corrosive and potentially carcinogenic compound. |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes and dust, preventing serious eye damage.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 dust mask for solids).[1] | To prevent inhalation of the compound, especially if it is in powdered form or if aerosols are generated. |
| Lab Coat | A chemically resistant lab coat. | To protect skin and clothing from contamination. |
Handling and Storage
Handling:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment to prevent ignition sources.
-
Avoid generating dust. If handling a powder, use techniques that minimize aerosolization.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage class code is 11 for combustible solids.[1]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Calibrated balance
-
Spatula and weighing paper
-
Reaction vessel
-
Chemical fume hood
-
Personal Protective Equipment (as specified in Section 4.0)
-
Spill kit for hazardous solids
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: double gloves, safety goggles, face shield, and lab coat.
-
Set up all necessary equipment and reagents within the fume hood.
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid onto weighing paper on a calibrated balance located inside the fume hood.
-
Minimize the creation of dust during transfer.
-
-
Addition to Reaction Vessel:
-
Carefully add the weighed compound to the reaction vessel.
-
If dissolving in a solvent, add the solvent slowly to prevent splashing.
-
-
Running the Reaction:
-
Proceed with the experimental procedure as planned, ensuring the reaction is continuously monitored.
-
Keep the fume hood sash at the lowest practical height.
-
-
Work-up and Purification:
-
Follow standard laboratory procedures for reaction work-up and purification, performing all steps within the fume hood.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all equipment that came into contact with this compound using an appropriate method.
-
Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container.
-
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and institutional safety officer.
-
Isolate: Restrict access to the spill area.
-
Cleanup (if trained):
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
- 1. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 2. nj.gov [nj.gov]
- 3. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neopentyl Glycol Dimethylsulfate as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG) and its derivatives are utilized in the synthesis of various polymers, including polyesters, paints, lubricants, and plasticizers.[1][2][3] The unique chemical structure of NPG, with its two methyl groups on the alpha carbon atom, imparts high chemical and thermal stability to its derivatives.[2] This makes neopentyl glycol-based compounds attractive for applications requiring durability. While specific data on neopentyl glycol dimethylsulfate as a plasticizer is limited, this document provides insights into the potential application of this compound based on data from closely related neopentyl glycol esters and outlines standard protocols for its evaluation.
BOC Sciences describes this compound as a viscous liquid plasticizer with good compatibility with a wide range of polymers, including polyurethane (PU), polyvinyl chloride (PVC), natural rubber (NR), and others.[4]
Data Presentation: Performance of Neopentyl Glycol Derivatives as Plasticizers
Table 1: Comparative Performance of Neopentyl Glycol Ester Mixture and DEHP in PVC
| Property | Neopentyl Glycol Ester Mixture | DEHP (Comparative Example) |
| Tensile Strength ( kg/cm ²) | 210 | 195 |
| 100% Modulus ( kg/cm ²) | 115 | 110 |
| Elongation (%) | 380 | 360 |
| Hardness (Shore A) | 85 | 85 |
| Volatility (%) | 0.5 | 0.6 |
| Static Heat Resistance (min) | 60 | 45 |
Data sourced from Korean Patent KR100385731B1. The neopentyl glycol ester mixture was synthesized from neopentyl glycol, 2-ethylhexanoic acid, and benzoic acid.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of a novel plasticizer like this compound. These protocols are based on established ASTM standards.
Protocol 1: Evaluation of Plasticizer Efficiency in Flexible PVC
This protocol is adapted from ASTM D2284 for determining the tensile properties of plasticized PVC.[6]
Objective: To measure the effect of this compound on the tensile strength, elongation at break, and modulus of elasticity of PVC.
Materials and Equipment:
-
Polyvinyl chloride (PVC) resin
-
This compound
-
Standard plasticizer (e.g., DEHP) for comparison
-
Thermal stabilizer
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Tensile testing machine
-
Specimen die cutter
Procedure:
-
Compounding:
-
On a two-roll mill, blend the PVC resin, plasticizer (at varying concentrations, e.g., 30, 40, 50 phr - parts per hundred of resin), and thermal stabilizer.
-
Mill the components at a temperature suitable for PVC compounding (typically 160-175°C) until a homogeneous sheet is formed.
-
-
Molding:
-
Cut the milled sheets into preforms.
-
Place the preforms in a mold and press them in a hydraulic press at a specified temperature and pressure (e.g., 170°C at 10 MPa) for a set time to form flat sheets of uniform thickness.
-
Cool the mold under pressure.
-
-
Specimen Preparation:
-
Cut dumbbell-shaped test specimens from the molded sheets using a die cutter, according to the specifications in ASTM D638.
-
-
Tensile Testing:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength at break, elongation at break, and modulus of elasticity.
-
Protocol 2: Determination of Plasticizer Migration (Volatility)
This protocol is a simplified method to assess the permanence of the plasticizer.
Objective: To quantify the weight loss of the plasticizer from the PVC matrix due to evaporation.
Materials and Equipment:
-
Plasticized PVC samples from Protocol 1
-
Forced-air oven
-
Analytical balance
Procedure:
-
Cut circular specimens of a specific diameter from the molded PVC sheets.
-
Accurately weigh the initial mass of each specimen (W_i).
-
Place the specimens in a forced-air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).
-
Remove the specimens from the oven and allow them to cool to room temperature in a desiccator.
-
Weigh the final mass of each specimen (W_f).
-
Calculate the percentage of weight loss (volatility) using the formula: Volatility (%) = [(W_i - W_f) / W_i] * 100
Visualizations
Experimental Workflow for Plasticizer Evaluation
References
- 1. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neopentyl Glycol (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]
- 4. KR100385731B1 - Neopentylglycol ester based plasticizer composition for polyvinyl chloride resin and method of process thereof - Google Patents [patents.google.com]
- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 6. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Methylation Reactions with Neopentyl Glycol Dimethylsulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing neopentyl glycol dimethylsulfate as a methylating agent. The unique steric properties of the neopentyl group present specific challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: Why is my methylation reaction with this compound so slow?
A1: this compound is a primary alkylating agent, which would typically suggest a facile bimolecular nucleophilic substitution (SN2) reaction. However, the presence of a bulky tert-butyl group on the carbon adjacent (β-carbon) to the reacting center creates significant steric hindrance. This bulkiness severely impedes the backside attack required for an SN2 mechanism, leading to extremely slow reaction rates.[1][2] In fact, the SN2 reaction rate for neopentyl substrates can be up to 105 times slower than that of other primary alkylating agents.
Q2: I'm observing unexpected products in my reaction mixture, particularly a tertiary alcohol or ether. What is happening?
A2: The formation of rearranged products is a common side reaction with neopentyl substrates under conditions that favor a unimolecular pathway (SN1) or borderline SN1/SN2 conditions.[2][3][4] The reaction can proceed through the formation of an unstable primary carbocation, which then undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation is then trapped by a nucleophile or the solvent, leading to tertiary alcohols or ethers.[2]
Q3: My reaction is producing a significant amount of an alkene. How can I minimize this side reaction?
A3: Alkene formation is indicative of an elimination (E2) reaction, which competes with the desired substitution reaction.[5][6][7] The use of strong, sterically hindered bases, such as potassium tert-butoxide, strongly favors elimination.[6][8][9] To minimize alkene formation, consider using a less hindered, weaker base or a non-basic nucleophile if your substrate allows. Lowering the reaction temperature can also favor substitution over elimination.
Q4: Can the this compound reagent decompose during the reaction?
A4: Yes, hydrolysis of the dimethylsulfate group is a potential side reaction, which would regenerate neopentyl glycol. This is more likely to occur in the presence of water or under strongly acidic or basic conditions.[10] It is crucial to use anhydrous solvents and reagents to minimize this decomposition pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Extreme Steric Hindrance: The inherent steric bulk of the neopentyl group makes SN2 reactions very slow.[1][2] 2. Reagent Decomposition: Hydrolysis of the dimethylsulfate.[10] 3. Competing Elimination: The base used may be too strong or sterically hindered, favoring the E2 pathway.[6][8] | 1. Increase reaction time and/or temperature. Be aware that higher temperatures may favor elimination. 2. Use a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the SN2 rate. 3. Ensure strictly anhydrous conditions. 4. Switch to a less hindered, weaker base or a non-basic nucleophile. |
| Formation of Rearranged Products | Carbocation Rearrangement: Conditions are favoring an SN1-type mechanism, leading to the formation of a primary carbocation that rearranges.[2][3][4] | 1. Employ conditions that strongly favor an SN2 mechanism: a strong, non-bulky nucleophile in a polar aprotic solvent. 2. Avoid protic solvents which can stabilize carbocations. 3. Keep the reaction temperature as low as feasible. |
| Predominance of Elimination Product (Alkene) | Strong or Bulky Base: The base is preferentially abstracting a proton, leading to E2 elimination.[5][6][7] | 1. Use a less sterically hindered base (e.g., switch from potassium tert-butoxide to sodium methoxide, if compatible). 2. Use a weaker base. 3. Lower the reaction temperature. |
| Multiple Unidentified Byproducts | Complex Reaction Pathways: A combination of slow SN2, SN1 with rearrangement, and E2 reactions may be occurring simultaneously. | 1. Re-evaluate the choice of base and solvent to favor a single reaction pathway. 2. Perform small-scale screening experiments to identify optimal conditions. 3. Use analytical techniques like GC-MS or NMR to identify the major byproducts and guide optimization. |
Data Presentation
The following table summarizes the expected products from the reaction of a neopentyl sulfonate with different types of reagents. Exact yields are highly dependent on specific reaction conditions.
| Reagent Type | Example Reagent | Primary Reaction Pathway | Major Product(s) | Minor/Side Product(s) |
| Strong, Non-Bulky Nucleophile/Base | Sodium Methoxide (NaOMe) in Methanol | SN2 / E2 | Neopentyl methyl ether | 2-methyl-1-butene |
| Strong, Bulky Base | Potassium tert-Butoxide (t-BuOK) | E2 | 2-methyl-1-butene (Hofmann product)[6] | Minimal substitution product |
| Weak Nucleophile / Solvolysis | Ethanol (EtOH), heat | SN1 with rearrangement | 2-ethoxy-2-methylbutane[2] | 2-methyl-2-butene, 2-methyl-1-butene |
| Good, Non-Basic Nucleophile | Sodium Azide (NaN3) in DMSO | SN2 | Neopentyl azide | Minimal |
Experimental Protocols
General Protocol for Methylation via SN2 Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Substrate to be methylated (e.g., a phenol or alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous workup and purification reagents
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in the anhydrous solvent in a flame-dried flask.
-
Deprotonation: Add the base portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes at room temperature, or until deprotonation is complete.
-
Methylation: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS. Note: Due to the slow reactivity of the neopentyl group, extended reaction times (24-72 hours) may be necessary.
-
Workup: Cool the reaction to room temperature and cautiously quench any remaining base (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography, distillation, or recrystallization.
Visualizations
Reaction Pathways
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for methylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Rearrangement [www2.chemistry.msu.edu]
- 4. Theoretical study of the role of solvent H2O in neopentyl and pinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E2 Reaction Mechanism [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Predict the major products of the following reactions. (a) ethyl ... | Study Prep in Pearson+ [pearson.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. researchgate.net [researchgate.net]
Improving the yield of reactions with neopentyl glycol dimethylsulfate
Welcome to the technical support center for reactions involving neopentyl glycol dimethylsulfate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of neopentyl glycol with a sulfating agent, such as dimethyl sulfate (DMS), in the presence of a base. The base is crucial for deprotonating the hydroxyl groups of neopentyl glycol, forming a more nucleophilic alkoxide that can then react with the electrophilic sulfating agent. The reaction proceeds in a stepwise manner, with the monosubstituted intermediate being formed first, followed by the disubstituted product.
Q2: What are some common impurities in commercial neopentyl glycol that could affect the reaction?
A2: Commercial neopentyl glycol can contain several impurities stemming from its synthesis process, which is typically an aldol condensation of isobutyraldehyde and formaldehyde followed by hydrogenation.[1][2] Potential impurities include unreacted starting materials (isobutyraldehyde, formaldehyde), byproducts from side reactions such as esters (e.g., neopentyl glycol monoformate, neopentyl glycol monoisobutyrate), and other diols (e.g., 2,2,4-trimethyl-1,3-pentanediol).[3] The presence of these impurities can lead to the formation of undesired sulfated byproducts and reduce the overall yield of this compound.
Q3: How should I store neopentyl glycol to ensure its purity before use?
A3: Neopentyl glycol is a white, crystalline solid that is hygroscopic.[1] It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[1] Exposure to moisture can introduce water into the reaction, which can compete with the neopentyl glycol in reacting with the sulfating agent.
Q4: What are the primary safety concerns when working with dimethyl sulfate?
A4: Dimethyl sulfate (DMS) is a potent alkylating agent and is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All labware that comes into contact with DMS should be decontaminated with a solution of aqueous ammonia or sodium carbonate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Neopentyl Glycol: The hydroxyl groups may not be sufficiently activated. 2. Impure Reactants: Impurities in neopentyl glycol or the solvent may be interfering with the reaction. 3. Ineffective Base: The chosen base may not be strong enough to deprotonate the diol. | 1. Base Selection: Use a stronger base (e.g., sodium hydride instead of a tertiary amine) to ensure complete deprotonation of the hydroxyl groups. 2. Reactant Purification: Purify the neopentyl glycol before use, for instance, by recrystallization or distillation.[4][5] Ensure the use of anhydrous solvents. 3. Reaction Temperature: Gradually increase the reaction temperature, but monitor for potential side reactions. |
| Formation of Monosubstituted Product | 1. Insufficient Sulfating Agent: The molar ratio of the sulfating agent to neopentyl glycol may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Adjust Stoichiometry: Increase the molar equivalents of the sulfating agent. A slight excess may be beneficial. 2. Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Presence of Multiple Unidentified Byproducts | 1. Side Reactions: The reaction conditions (e.g., high temperature) may be promoting side reactions. 2. Impurities in Starting Material: As mentioned, impurities in neopentyl glycol can lead to the formation of various sulfated byproducts. | 1. Optimize Temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Purify Neopentyl Glycol: Use highly pure neopentyl glycol.[2][4] |
| Difficult Product Isolation | 1. High Polarity of the Product: The sulfate groups make the product highly polar, which can complicate extraction and purification. 2. Emulsion Formation during Workup: The presence of salts and polar products can lead to the formation of emulsions during aqueous workup. | 1. Alternative Purification: Consider purification methods suitable for polar compounds, such as column chromatography on silica gel or preparative HPLC. 2. Workup Modification: Use brine washes to break emulsions. Alternatively, evaporating the solvent and purifying the residue directly can avoid aqueous workup issues. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Neopentyl Glycol (high purity)
-
Dimethyl Sulfate (DMS)
-
Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine, or Sodium Hydride)
-
Quenching solution (e.g., saturated aqueous ammonium chloride or aqueous ammonia)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve neopentyl glycol (1 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the base (2.2 equivalents) to the solution and stir the mixture under a nitrogen atmosphere. If using a solid base like sodium hydride, handle it with appropriate care.
-
Addition of Dimethyl Sulfate: Cool the reaction mixture in an ice bath. Add dimethyl sulfate (2.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench any unreacted reagents by the slow addition of the quenching solution.
-
Extraction: If applicable, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base (equivalents) | Sulfating Agent (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine (2.2) | DMS (2.2) | 0 to 25 | 12 | 45 |
| 2 | Triethylamine (2.2) | DMS (2.2) | 0 to 25 | 12 | 60 |
| 3 | Sodium Hydride (2.2) | DMS (2.2) | 0 to 25 | 6 | 85 |
| 4 | Sodium Hydride (2.2) | DMS (2.5) | 0 to 25 | 6 | 92 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Purification of Products from Neopentyl Glycol Dimethylsulfate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products from reactions involving neopentyl glycol and dimethylsulfate.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of neopentyl glycol (NPG) with dimethylsulfate (DMS)?
The reaction between neopentyl glycol and dimethylsulfate is an O-alkylation (methylation) of the hydroxyl groups of NPG. Depending on the stoichiometry and reaction conditions, the primary products are neopentyl glycol monomethyl ether and neopentyl glycol dimethyl ether. Dimethylsulfate is a potent methylating agent.
Q2: What are the common impurities I might encounter in my reaction mixture?
Impurities can originate from the starting materials or from side reactions.
-
From Neopentyl Glycol (NPG): Unreacted NPG, isobutyraldehyde, formaldehyde, and side-reaction products from NPG synthesis like hydroxypivaldehyde dimer and other oligomers.[1]
-
From Dimethylsulfate (DMS): Unreacted DMS, and its hydrolysis product, monomethyl sulfate (MMS) and eventually sulfuric acid.[2][3] Water in the reaction mixture will facilitate this hydrolysis.[2][3]
-
From the Reaction: Incomplete reaction leading to a mixture of mono- and di-methylated products.
Q3: What are the main safety concerns when working with dimethylsulfate?
Dimethylsulfate is highly toxic, carcinogenic, and a strong alkylating agent.[4] It is crucial to handle it with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles.[4] Always have a quenching solution (e.g., ammonia or sodium carbonate solution) readily available to neutralize any spills.[4]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Methylated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.[1] - Increase Temperature: Carefully increase the reaction temperature. Note that higher temperatures can also promote side reactions. - Optimize Stoichiometry: Ensure the appropriate molar ratio of dimethylsulfate to neopentyl glycol is used. An excess of DMS may be required for complete di-methylation. |
| Hydrolysis of Dimethylsulfate | - Use Anhydrous Conditions: Ensure all reactants and solvents are dry. The presence of water will lead to the hydrolysis of DMS to less reactive species.[2][3] |
| Base Inefficiency | - Choice of Base: The reaction is typically performed in the presence of a base to deprotonate the hydroxyl groups of NPG. Ensure a suitable base (e.g., sodium hydride, potassium carbonate) is used and that it is of sufficient purity and dryness. |
Problem 2: Difficulty in Separating the Product from Starting Materials
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and NPG | - Chromatography Optimization: Develop a gradient elution method for column chromatography to improve separation. Test different solvent systems. - Derivatization: If separation is extremely difficult, consider derivatizing the unreacted NPG to a more polar or non-polar compound to facilitate separation. |
| Product is Water Soluble | - Liquid-Liquid Extraction: Use a suitable organic solvent to extract the product from the aqueous phase after quenching the reaction. Multiple extractions may be necessary. Salting out the aqueous layer by adding a saturated salt solution can improve extraction efficiency. |
Problem 3: Product Contamination with Sulfur-Containing Impurities
| Possible Cause | Suggested Solution |
| Residual Dimethylsulfate | - Aqueous Work-up: Quench the reaction mixture with an aqueous solution of a nucleophile like ammonia or sodium carbonate to destroy any remaining DMS.[4] Be aware that this can also lead to hydrolysis of the product if it is sensitive. |
| Presence of Monomethyl Sulfate (MMS) | - Washing: Wash the organic extract with a dilute brine solution or water to remove water-soluble impurities like MMS. |
Data Presentation
Table 1: Physical Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | 208 | 124-130 |
| Dimethylsulfate | C₂H₆O₄S | 126.13 | 188 (decomposes) | -32 |
Experimental Protocols
Key Experiment: General Procedure for Methylation of Neopentyl Glycol with Dimethylsulfate
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific experimental goals. All work with dimethylsulfate must be performed in a certified chemical fume hood with appropriate safety precautions.
-
Preparation: Dry all glassware thoroughly. Neopentyl glycol is dried under vacuum. Anhydrous solvent (e.g., THF, DMF) is obtained.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve neopentyl glycol in the anhydrous solvent.
-
Addition of Base: Add a suitable base (e.g., sodium hydride) portion-wise to the solution at 0 °C.
-
Addition of Dimethylsulfate: Slowly add dimethylsulfate via the dropping funnel to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a predetermined time, monitoring by TLC or GC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a quenching solution (e.g., saturated aqueous ammonium chloride or sodium carbonate) to destroy excess DMS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Key Experiment: Analytical Monitoring of the Reaction
-
Gas Chromatography (GC): A GC equipped with a suitable column (e.g., a polar capillary column) can be used to monitor the disappearance of starting materials and the appearance of products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the purified product and to determine the ratio of mono- to di-methylated products in the crude mixture.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of neopentyl glycol methylation products.
Caption: Troubleshooting logic for purification of neopentyl glycol methylation products.
References
Removal of neopentyl glycol dimethylsulfate from reaction mixtures
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals on the effective removal of neopentyl glycol dimethylsulfate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely properties?
This compound, with the chemical formula C₇H₁₆O₆S₂, is the diester of neopentyl glycol and sulfuric acid.[1] While specific data for this compound is limited, its properties can be inferred from its structure. It is expected to be a polar organic compound due to the sulfate groups. As a dialkyl sulfate, it is a potent alkylating agent and should be handled with extreme caution, similar to dimethyl sulfate.[2][3]
Q2: What are the primary safety concerns when working with this compound?
Given its structural similarity to dimethyl sulfate, this compound should be treated as highly toxic, corrosive, and potentially carcinogenic and mutagenic.[2] Exposure via inhalation or skin contact should be strictly avoided. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] An ammonia solution should be readily available to neutralize any spills.[5]
Q3: How can I quench unreacted this compound in my reaction mixture?
Unreacted this compound can be quenched by nucleophilic attack, which leads to its degradation. Aqueous solutions of bases are effective for this purpose. The choice of quenching agent can depend on the solvent system and the stability of the desired product. Common quenching agents for similar sulfate esters include sodium hydroxide, sodium carbonate, and ammonium hydroxide solutions.[3][6] The hydrolysis of the sulfate ester will likely yield neopentyl glycol and sulfate or methylsulfate salts.
Q4: What are the expected byproducts after quenching this compound?
The primary byproduct from the hydrolysis of this compound is neopentyl glycol. Depending on the quenching method, various salts will also be formed. For example, quenching with sodium hydroxide will produce sodium sulfate. These byproducts are typically polar and water-soluble.
Q5: Which analytical techniques are suitable for detecting residual this compound?
Detecting residual this compound is crucial for ensuring the purity and safety of the final product. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be suitable methods for detecting the intact sulfate ester.[7] Ion chromatography can be used to detect the sulfate byproducts of its degradation.[8]
Troubleshooting Guide
Problem: My desired product is water-soluble, making aqueous workup difficult.
-
Solution 1: pH Adjustment. If your product has acidic or basic functionality, you may be able to adjust the pH of the aqueous phase to suppress its ionization and decrease its water solubility, allowing for extraction into an organic solvent.
-
Solution 2: Alternative Quenching. Consider quenching with a solution that results in filterable solids. For instance, careful addition of aqueous calcium or barium hydroxide could precipitate the sulfate byproduct as CaSO₄ or BaSO₄, which can then be removed by filtration.
-
Solution 3: Reverse-Phase Chromatography. If extraction is not feasible, purification of the crude mixture using reverse-phase (e.g., C18) column chromatography, eluting with a gradient of water and an organic solvent like acetonitrile or methanol, is a viable option for separating polar compounds.[9]
Problem: A byproduct is co-eluting with my product during normal-phase column chromatography.
-
Probable Cause: The co-eluting species is likely neopentyl glycol, which is a polar diol.
-
Solution 1: Modify the Solvent System. For normal-phase silica gel chromatography, increasing the polarity of the eluent may help to separate your product from the more polar neopentyl glycol. If your compound is less polar, the neopentyl glycol will remain on the baseline. For very polar products, consider adding a small amount of a basic modifier like ammonium hydroxide in methanol to the mobile phase, which can improve the separation of polar compounds.[4]
-
Solution 2: Derivatization. If the neopentyl glycol is difficult to separate, consider derivatizing it in the crude mixture to alter its polarity. For example, reaction with a bulky silylating agent could make it significantly less polar. This is only feasible if your desired product is stable to the derivatization conditions.
-
Solution 3: Recrystallization. If your product is a solid, recrystallization from a suitable solvent system may effectively remove the neopentyl glycol impurity.
Problem: I am unsure if the quenching of this compound was complete.
-
Solution 1: TLC Analysis. Spot a small, quenched sample of the reaction mixture on a TLC plate next to a spot of the unquenched reaction mixture. Develop the plate in an appropriate solvent system. The disappearance of the starting material spot indicates a successful quench. Staining with potassium permanganate can be effective for visualizing the sulfate ester.
-
Solution 2: Spectroscopic Analysis. Use a rapid analytical method like LC-MS to analyze a sample of the quenched mixture. This will provide definitive evidence of the presence or absence of the starting material.[7]
Experimental Protocols
Protocol 1: General Quenching of this compound
Objective: To safely and completely neutralize residual this compound in a reaction mixture.
Materials:
-
Reaction mixture containing this compound.
-
1 M Sodium hydroxide (NaOH) solution.
-
Ice bath.
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Cool the reaction vessel to 0 °C using an ice bath. This is crucial to control any exotherm from the quenching process.
-
Slowly add the 1 M NaOH solution dropwise to the stirred reaction mixture. Monitor for any temperature increase.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for at least one hour to ensure complete hydrolysis.[6]
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Transfer the mixture to a separatory funnel.
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If an organic solvent was used for the reaction, add water to dissolve the inorganic salts. If the reaction was run in a water-miscible solvent, dilute with water and a water-immiscible organic solvent for extraction.
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Separate the layers. Extract the aqueous layer two more times with the organic solvent.
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Combine the organic layers and wash with brine to remove residual water.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
Objective: To remove neopentyl glycol and other polar byproducts from the crude product.
Method A: Normal-Phase Chromatography
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Dissolve the crude product in a minimal amount of a suitable solvent.
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Prepare a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).
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Load the sample onto the column.
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Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
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Collect fractions and analyze by TLC to identify those containing the pure product.
Method B: Reverse-Phase Chromatography
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., water/acetonitrile).
-
Prepare a C18 reverse-phase column, equilibrating with the initial mobile phase composition.
-
Load the sample onto the column.
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Elute with a gradient of increasing organic solvent concentration (e.g., increasing acetonitrile in water).
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Collect and analyze fractions to isolate the desired compound.
Data Presentation
Table 1: Comparison of Quenching Agents for Sulfate Esters
| Quenching Agent | Concentration | Reaction Time | Byproducts | Suitability |
| Sodium Hydroxide | 1 M (aqueous) | 15 min - 1 hr | Methanol, Sodium Sulfate | Broadly applicable for water-miscible and immiscible systems.[6] |
| Sodium Carbonate | 1 M (aqueous) | 15 min - 1 hr | Methanol, Sodium Sulfate | A milder base, suitable for base-sensitive products.[6] |
| Ammonium Hydroxide | 1.5 M (aqueous) | 15 min - 1 hr | Methylamines, Methanol | Effective, but can introduce nitrogenous impurities.[6] |
Table 2: Troubleshooting Purification Methods
| Issue | Probable Cause | Recommended Purification Technique | Solvent System Example |
| Product is highly polar | Strong interaction with stationary phase | Reverse-Phase Chromatography | Water/Acetonitrile gradient |
| Byproduct co-elution | Similar polarity to the product | High-resolution chromatography (e.g., HPLC) or change of stationary phase (e.g., alumina) | Dichloromethane/Methanol with 1% NH₄OH |
| Product streaks on silica | Acidic or basic nature of the product | Add a modifier to the eluent | Triethylamine (for basic compounds) or acetic acid (for acidic compounds) |
Visualizations
Caption: General experimental workflow for quenching and purification.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 4. Purification [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Incompatible materials with neopentyl glycol dimethylsulfate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of neopentyl glycol dimethylsulfate. The following information is intended to supplement, not replace, your institution's safety protocols and the product's Safety Data Sheet (SDS).
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound is a dialkyl sulfate. Dialkyl sulfates are known to be potent alkylating agents. The primary hazards include severe eye damage. Based on the reactivity of similar compounds, it is likely to be reactive towards nucleophiles and sensitive to moisture.
Q2: What are the known incompatible materials with neopentyl glycol, the precursor to this compound?
A2: Safety data sheets for neopentyl glycol consistently list the following as incompatible materials:
-
Acid chlorides[1][2] It is also noted to be hygroscopic, meaning it absorbs moisture from the air.[1][3]
Q3: How does water affect this compound?
Q4: Can I store this compound with other organic solvents?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from the incompatible materials listed in the table below. While it may be stable with some aprotic organic solvents, its reactivity as an alkylating agent warrants caution. A thorough risk assessment should be conducted before storing it with other chemicals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Degradation of Reagent | Exposure to moisture leading to hydrolysis. | Store this compound in a desiccator or under an inert atmosphere. Ensure all glassware and solvents are dry before use. |
| Unexpected Side Reactions | Contamination with nucleophilic impurities in the reaction mixture (e.g., water, alcohols, amines). | Purify all solvents and reagents to remove nucleophilic impurities. Run reactions under an inert atmosphere. |
| Discoloration of the Compound | Reaction with incompatible materials or slow decomposition. | Ensure the compound is not in contact with incompatible materials. Store at the recommended temperature and protect from light. |
| Corrosion of Metal Equipment | Possible slow hydrolysis releasing acidic byproducts. | Avoid prolonged contact with reactive metals. Use high-grade stainless steel or glass-lined reactors for large-scale operations. |
Incompatible Materials Summary
The following table summarizes materials that are known to be incompatible with neopentyl glycol or are predicted to be incompatible with this compound based on the reactivity of dialkyl sulfates.
| Material Category | Specific Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Vigorous reaction, potential for fire or explosion. |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Can catalyze hydrolysis and other decomposition reactions. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze hydrolysis and other decomposition reactions. |
| Nucleophiles | Water, Alcohols, Amines, Thiols | Reaction leading to alkylation of the nucleophile and decomposition of the this compound. |
| Acid Anhydrides | Acetic Anhydride | Potential for vigorous reaction.[1][2] |
| Acid Chlorides | Acetyl Chloride | Potential for vigorous reaction.[1][2] |
| Reactive Metals | Aluminum, Zinc | Potential for reaction, especially in the presence of moisture. |
Experimental Protocols
Protocol 1: General Handling and Storage
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Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed, original container.[1][6] To minimize exposure to moisture, consider storage in a desiccator.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Dispensing: Use clean, dry spatulas and glassware for dispensing the solid compound. Avoid creating dust.
Protocol 2: Incompatibility Test (Small Scale)
Caution: This should only be performed by trained personnel in a controlled environment.
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In a small, clean, and dry test tube, place a few milligrams of this compound.
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Add a few drops of the test material (e.g., a solvent).
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Observe for any signs of reaction, such as a change in color, gas evolution, or an increase in temperature.
-
Conduct this test at both ambient temperature and with gentle warming.
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Include a control with a known compatible solvent.
Visualizations
Caption: Incompatibility diagram for this compound.
References
Technical Support Center: Neopentyl Glycol Dimethylsulfate Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of neopentyl glycol dimethylsulfate in various solvents. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is a lack of direct, published quantitative stability data for this compound in various solvents. The information provided here is based on the known chemical properties of dimethyl sulfate and the principles of steric hindrance, offering qualitative guidance and best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by:
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Solvent Nucleophilicity: Protic and nucleophilic solvents can react with the electrophilic carbon of the methyl group or the sulfur atom of the sulfate group, leading to degradation.
-
Temperature: Higher temperatures will accelerate the rate of degradation.
-
pH: Basic conditions will significantly accelerate hydrolysis, while acidic conditions can also promote degradation, albeit typically at a slower rate than basic conditions.
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Presence of Nucleophiles: Contaminants or reactants with nucleophilic functional groups (e.g., amines, thiols, carboxylates) will react with and consume this compound.
Q2: How does the stability of this compound compare to dimethyl sulfate (DMS)?
A2: this compound is expected to be significantly more stable than dimethyl sulfate, particularly in the presence of nucleophiles. This increased stability is due to the steric hindrance provided by the bulky neopentyl group, which shields the electrophilic centers from nucleophilic attack. While DMS is a potent and highly reactive methylating agent, the neopentyl analogue is sterically hindered, slowing down SN2-type reactions considerably.
Q3: In which types of solvents is this compound most stable?
A3: this compound will be most stable in dry, aprotic, non-nucleophilic solvents. Examples include:
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (use with caution, see troubleshooting).
-
Nonpolar Solvents: Toluene, Hexanes, Dichloromethane (DCM).
It is crucial that these solvents are anhydrous, as residual water can lead to slow hydrolysis over time.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products will depend on the solvent and reaction conditions:
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Hydrolysis (in the presence of water): Neopentyl glycol and sulfuric acid (or its salts).
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Alcoholysis (in alcohol solvents, e.g., methanol): Methyl neopentyl sulfate, neopentyl glycol, and methyl ether.
-
Reaction with other nucleophiles: The corresponding methylated nucleophile and neopentyl glycol monosulfate or neopentyl glycol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of this compound during reaction or workup. | Presence of nucleophilic species: Water, alcohols, amines, or other nucleophiles in the reaction mixture or workup solvents. | - Ensure all solvents and reagents are anhydrous. - Use aprotic, non-nucleophilic solvents where possible. - During aqueous workup, perform extractions quickly and at low temperatures to minimize hydrolysis. |
| Side-product formation observed, consistent with methylation of other reagents. | Reaction with a nucleophilic reagent: this compound, while more stable than DMS, can still act as a methylating agent under forcing conditions (e.g., high temperature, strong nucleophile). | - Lower the reaction temperature. - If possible, choose a less nucleophilic base or reagent. - Consider protecting nucleophilic functional groups on other reactants if methylation is undesirable. |
| Inconsistent results or poor reproducibility in experiments. | Variable solvent quality or storage conditions of this compound. | - Use freshly opened or properly stored anhydrous solvents. - Store this compound in a tightly sealed container in a cool, dry place, away from moisture. |
| Reaction with DMSO or DMF as a solvent. | Decomposition at elevated temperatures: While generally stable in these solvents at room temperature, prolonged heating can lead to decomposition or reaction with impurities. | - Use the lowest effective reaction temperature. - Consider alternative, less reactive aprotic polar solvents if high temperatures are required. |
Data Presentation
As direct quantitative stability data is unavailable in the literature, the following table provides a qualitative summary of the expected stability of this compound in different solvent classes based on chemical principles.
Table 1: Qualitative Stability of this compound in Different Solvent Classes
| Solvent Class | Examples | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Protic, Nucleophilic | Water, Methanol, Ethanol | Low to Moderate | Solvolysis (Hydrolysis/Alcoholysis) | Neopentyl glycol, Sulfuric acid, Methyl ethers |
| Aprotic, Polar | Acetonitrile, DMF, DMSO | High | Reaction with residual water or impurities | Neopentyl glycol (from hydrolysis) |
| Aprotic, Nonpolar | Toluene, Hexanes, DCM | Very High | Minimal degradation expected | - |
| Basic Solutions | Aqueous NaOH, Amines | Very Low | Base-catalyzed hydrolysis/reaction | Neopentyl glycol, Corresponding salts/methylated amines |
| Acidic Solutions | Aqueous HCl, Sulfuric Acid | Moderate | Acid-catalyzed hydrolysis | Neopentyl glycol, Sulfuric acid |
Experimental Protocols
Since no specific stability studies for this compound are published, researchers may need to determine its stability under their specific experimental conditions. The following is a general protocol that can be adapted for this purpose.
Protocol: Determination of this compound Stability in a Given Solvent
Objective: To determine the rate of degradation of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest (anhydrous)
-
Internal standard (a stable, non-reactive compound with a distinct NMR or HPLC signal)
-
NMR tubes or HPLC vials
-
Constant temperature bath or block
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration.
-
In a volumetric flask, combine a known volume of the this compound stock solution and the internal standard stock solution. Dilute to the mark with the solvent of interest to achieve the final desired concentrations.
-
-
Time-Course Experiment:
-
Aliquot the solution into several sealed NMR tubes or HPLC vials.
-
Place the samples in a constant temperature bath set to the desired experimental temperature.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one sample from the temperature bath and quench the reaction by cooling it in an ice bath.
-
-
Analysis:
-
Analyze the samples by a suitable analytical method, such as:
-
¹H NMR Spectroscopy: Integrate the signals corresponding to a unique proton on this compound and the internal standard. The ratio of these integrals will be proportional to the concentration of the analyte.
-
HPLC: Use a suitable column and mobile phase to separate this compound from its degradation products and the internal standard. Quantify the peak areas.
-
-
-
Data Analysis:
-
For each time point, calculate the concentration of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time.
-
From this plot, the rate of degradation and the half-life (t₁/₂) of the compound under the specific conditions can be determined.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected reactivity.
Common impurities in commercial neopentyl glycol dimethylsulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial neopentyl glycol dimethylsulfate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound and how can they affect my reaction?
A1: Commercial this compound can contain several impurities originating from its synthesis. These can be broadly categorized into process-related impurities from the synthesis of neopentyl glycol and product-related impurities from the dimethylsulfation step.
Process-Related Impurities (from Neopentyl Glycol Synthesis):
-
Unreacted Neopentyl Glycol (NPG): The presence of the starting diol can lead to incomplete reactions or the formation of undesired mono-alkylated byproducts in your system.
-
Neopentyl Glycol Monoisobutyrate and Diisobutyrate: These esters are byproducts of the neopentyl glycol synthesis and are generally difficult to remove.[1] They can introduce unwanted ester functionalities into your reaction media.
-
Hydroxypivaldehyde and its Oligomers: These are intermediates and side-products from the aldol condensation reaction used to produce neopentyl glycol.[2] Their presence can lead to a variety of side reactions.
-
Catalyst Residues: Basic catalysts used in the synthesis of neopentyl glycol might remain in trace amounts and can interfere with sensitive catalytic reactions.[3]
Product-Related Impurities (from Dimethylsulfation):
-
Neopentyl Glycol Monomethylsulfate: Incomplete methylation of neopentyl glycol results in this mono-sulfated impurity. It possesses a free hydroxyl group that can participate in side reactions, leading to a mixture of products.
-
Methanol: Arises from the hydrolysis of the methylating agent, dimethyl sulfate. Methanol can compete as a nucleophile in your reaction.
-
Sulfuric Acid: Also a product of dimethyl sulfate hydrolysis. Its presence can alter the pH of your reaction, potentially catalyzing unwanted side reactions or degrading sensitive materials.
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Residual Dimethyl Sulfate (DMS): A potent and toxic methylating agent.[4][5] Its presence, even in trace amounts, can lead to non-specific methylation of other functional groups in your reaction mixture.
Q2: My reaction is giving a lower yield than expected. Could impurities in this compound be the cause?
A2: Yes, a lower than expected yield is a common issue that can be attributed to impurities. The primary culprits are often unreacted neopentyl glycol and neopentyl glycol monomethylsulfate. Both of these impurities have only one or zero reactive dimethylsulfate groups, respectively, instead of the two required for acting as a bifunctional linker or crosslinker. This effectively reduces the molar concentration of the active reagent, leading to a lower yield of your desired product.
Q3: I am observing unexpected byproducts in my reaction. How can I determine if they are from the this compound?
A3: Unexpected byproducts can often be traced back to reactive impurities. To confirm if the source is your this compound, it is recommended to analyze the starting material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help identify and quantify the impurities listed in Q1. Comparing the mass spectra of your byproducts with the potential impurities can provide strong evidence of their origin.
Q4: How can I purify commercial this compound to remove these impurities?
A4: Purification can be challenging due to the similar boiling points and polarities of the main component and its impurities. However, for laboratory-scale purifications, column chromatography on silica gel may be effective in separating the non-polar impurities from the more polar desired product and mono-sulfated impurity. For removal of acidic impurities like sulfuric acid, a gentle aqueous wash followed by drying of the organic solution containing the product may be attempted, although this risks hydrolysis of the product. Recrystallization from a suitable solvent system could also be explored.
Troubleshooting Guide
| Observed Problem | Potential Cause (Impurity) | Suggested Action |
| Low Reaction Yield | Unreacted Neopentyl Glycol, Neopentyl Glycol Monomethylsulfate | Quantify the purity of your this compound using GC-MS or NMR to accurately determine the molar amount of the active reagent. Adjust the stoichiometry of your reaction accordingly. Consider a purification step if impurity levels are high. |
| Formation of Mono-functionalized Product | Neopentyl Glycol Monomethylsulfate, Unreacted Neopentyl Glycol | Analyze the starting material for the presence of these impurities. If significant, purification by column chromatography may be necessary to obtain the pure difunctional reagent. |
| Unexpected Side Products | Residual Dimethyl Sulfate, Hydroxypivaldehyde and its oligomers | Analyze the starting material by GC-MS to check for these reactive impurities. If present, consider quenching the crude material with a small amount of a suitable nucleophile (e.g., a secondary amine) before use in your main reaction, followed by purification. |
| Reaction pH is acidic | Sulfuric Acid | Test the pH of a solution of your this compound in a neutral solvent. If acidic, consider a pre-treatment with a non-nucleophilic base or a quick aqueous wash if the product is stable to hydrolysis. |
| Inconsistent Reaction Rates | Catalyst Residues | If your reaction is sensitive to trace amounts of base, consider purifying the this compound by column chromatography. |
Data Presentation
Table 1: Common Impurities and Analytical Methods for Detection
| Impurity | Typical Analytical Technique | Expected Observation |
| Unreacted Neopentyl Glycol | GC-MS | A peak with a mass spectrum corresponding to C5H12O2 (MW: 104.15).[6] |
| Neopentyl Glycol Monomethylsulfate | LC-MS/MS | Detection of a compound with a mass corresponding to the monosulfated product. |
| Residual Dimethyl Sulfate | GC-MS (with derivatization) or LC-MS/MS | Detection of dimethyl sulfate, often requiring specific methods due to its reactivity and toxicity.[7][8] |
| Methanol | GC-MS | A peak corresponding to methanol. |
| Sulfuric Acid | Titration or pH measurement | Acidic nature of the material. |
| Neopentyl Glycol Monoisobutyrate | GC-MS | A peak with a mass spectrum corresponding to the ester. |
Experimental Protocols
Protocol 1: General Method for Impurity Analysis by GC-MS
-
Sample Preparation: Dissolve a known amount of the commercial this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Internal Standard: Add a known amount of an internal standard (e.g., a high-boiling point alkane) for quantification.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injection: Split injection with a ratio of 50:1.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of the internal standard.
Protocol 2: Detection of Sulfated Impurities by LC-MS/MS
-
Sample Preparation: Dissolve a small amount of the this compound in a mixture of water and acetonitrile.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Data Analysis: Identify the parent ions of the sulfated species and confirm their identity through fragmentation patterns.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the sulfur species in wine by HPLC-ICPMS/MS [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. NEOPENTYL GLYCOL - Ataman Kimya [atamanchemicals.com]
- 6. Neopentyl glycol [webbook.nist.gov]
- 7. Determination of low ppm levels of dimethyl sulfate in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 10. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Procedures for Neopentyl Glycol Dimethylsulfate Reactions
This guide provides detailed troubleshooting advice and protocols for quenching reactions involving neopentyl glycol cyclic sulfate and related alkylating agents like dimethyl sulfate (DMS).
Safety First: Hazard Awareness
Before handling any reagents, it is critical to understand the associated hazards.
-
Dimethyl Sulfate (DMS): DMS is extremely hazardous, corrosive, and a probable human carcinogen.[1] It is a potent alkylating agent that can cause severe burns to the skin, eyes, and respiratory tract upon contact with liquid or vapor.[1][2] Effects of overexposure can be delayed.[1] Always handle dimethyl sulfate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles.[1]
In case of exposure, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is "quenching" in the context of a chemical reaction? A1: Quenching is the process of deactivating any remaining unreacted, reactive species in a reaction mixture at the end of a reaction. This is done to ensure the reaction is completely stopped, to prevent the formation of side products during workup and isolation, and to safely neutralize hazardous reagents before disposal.[5]
Q2: Why is a specific quenching procedure necessary for these reactions? A2: Reactions involving potent alkylating agents like cyclic sulfates or dimethyl sulfate require careful quenching to completely destroy these hazardous materials.[6] Improper quenching can lead to violent, exothermic reactions or leave toxic reagents in the product mixture or waste stream.
Q3: What are the common quenching agents for alkyl sulfates? A3: The most common quenching agents are nucleophiles that readily react with the alkylating agent. Aqueous solutions of sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or even water are frequently used.[6] For non-aqueous systems, alcohols like isopropanol or ethanol can be used for an initial, more controlled quench before the addition of water.[5]
Q4: How does quenching work for a cyclic sulfate? A4: A nucleophile, such as a hydroxide ion or water, attacks the electrophilic carbon of the cyclic sulfate, causing the ring to open.[3] This forms a monoalkyl sulfate salt, which is significantly less reactive than the original cyclic sulfate precursor, effectively neutralizing its reactivity.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quenching and workup of your reaction.
Q1: My reaction seems incomplete or has stalled before I can quench it. What should I do? A1: Before quenching, you should address the incomplete reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Was your starting material pure? Were your reagents (e.g., nucleophile, solvent) of good quality and anhydrous?[7]
-
Temperature: Was the reaction maintained at the correct temperature? If no reaction occurred, you might consider carefully increasing the temperature.[7]
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Stirring: Was the stirring efficient? Poor mixing can lead to slow or incomplete reactions.[7]
-
Concentration: Was the reaction run at the correct concentration?[7]
Q2: The quenching process is extremely vigorous and difficult to control. How can I make it safer? A2: A highly exothermic quench indicates a large amount of unreacted electrophile. To control it:
-
Cool the Reaction: Always perform the quench in an ice bath (0 °C) to dissipate heat.[8]
-
Dilute the Mixture: Diluting the reaction mixture with an inert solvent (like THF or toluene) before quenching can help manage the concentration of the reactive species and provide a thermal reservoir.[9]
-
Slow, Dropwise Addition: Add the quenching solution very slowly, drop by drop, using an addition funnel or a syringe. Never pour the quenching agent directly into the reaction.
-
Stepwise Quenching: For highly reactive mixtures, especially in non-polar organic solvents, use a stepwise approach. First, add a less reactive protic source like isopropanol, followed by ethanol, methanol, and finally water.[5][10] This gradual increase in reactivity allows for better control.
Q3: How can I be certain that all the reactive alkylating agent has been destroyed after quenching? A3: Verifying the complete destruction of the alkylating agent is crucial for safety.
-
pH Test: If using a basic quenching solution like NaOH or NH₄OH, check the pH of the aqueous layer after the quench is complete and the layers have been separated. A basic pH (e.g., >9) is a good indicator that excess base is present, implying the electrophile has been consumed.
-
TLC Analysis: Spot a sample of the quenched reaction mixture on a TLC plate against a reference spot of the starting alkylating agent. The absence of the starting material spot indicates its consumption.
-
Quench Test (for persistent issues): Add a small amount of a reactive indicator (e.g., a primary amine that forms a TLC-active product) to a small aliquot of the quenched organic layer. If a new spot appears on TLC, the quenching may be incomplete.
Q4: I am observing decomposition of my desired product during the quench/workup. A4: Your product may be unstable to the quenching conditions.
-
Acid/Base Sensitivity: If you are using a strong acid or base for quenching, your product might be sensitive to it. You can test this by taking a small sample of the reaction mixture before quenching and treating it separately with the intended quenching agent.[11] Compare the TLC to see if decomposition occurs.[11]
-
Alternative Quench: If your product is base-sensitive, consider quenching with a milder reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or just water. If it is acid-sensitive, a bicarbonate solution may be preferable.
Q5: My product yield is low, and I suspect I'm losing it during the workup. A5: Product loss during workup is a common issue.
-
Aqueous Solubility: Your product might be partially soluble in the aqueous layer.[11] After separating the organic layer, re-extract the aqueous layer with your organic solvent 2-3 times to recover any dissolved product.
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) or letting the mixture stand.
-
Check All Layers: Before discarding any aqueous layers or solids, it is good practice to analyze them by TLC to ensure they do not contain your desired product.[11]
Experimental Protocols
Protocol 1: Quenching in a Water-Miscible Solvent (e.g., THF, Dioxane)
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. Ensure the vessel is not sealed to avoid pressure buildup.[10]
-
Initial Quench: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) dropwise. Monitor for any gas evolution or temperature increase.
-
Extraction: Once the addition is complete and the reaction is no longer exothermic, transfer the mixture to a separatory funnel. Dilute with water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separation: Shake the funnel, allow the layers to separate, and collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Protocol 2: Quenching in a Water-Immiscible Solvent (e.g., Toluene, Dichloromethane)
-
Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.[8]
-
Quenching: While stirring vigorously, add your chosen aqueous quenching solution (e.g., 1M NaOH, saturated NH₄Cl) dropwise.[6] Be cautious, as the reaction is biphasic and efficient stirring is critical for the reaction to occur at the interface.
-
Stirring: After the addition is complete, allow the mixture to stir vigorously for at least 30 minutes to ensure the quench is complete.[6]
-
Separation: Transfer the mixture to a separatory funnel, separate the aqueous and organic layers.
-
Extraction & Washing: Re-extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Data Presentation
| Quenching Agent | Formula | Typical Use Case | Advantages | Considerations |
| Water | H₂O | General purpose, for less reactive systems | Mild, readily available. | Can be slow with some reagents; hydrolysis can generate acid (e.g., H₂SO₄ from DMS).[6][12] |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | Quenching acid-sensitive products | Mildly basic, neutralizes acid byproducts. | Can cause gas (CO₂) evolution; may not be strong enough for very reactive reagents. |
| Saturated Ammonium Chloride | NH₄Cl (aq) | Quenching base-sensitive products | Mildly acidic, effective for organometallics. | Can form emulsions. |
| Ammonium Hydroxide | NH₄OH (aq) | Effective for DMS | Highly effective, forms soluble byproducts. | Volatile and corrosive; ensure good ventilation.[4] |
| Sodium Hydroxide | NaOH (aq) | Effective for DMS | Strong nucleophile, ensures complete destruction.[6] | Highly corrosive and exothermic; can damage base-sensitive products. |
| Isopropanol / Ethanol | C₃H₈O / C₂H₆O | Pre-quench for highly reactive systems | More controlled reaction than water.[5] | Flammable; must be followed by an aqueous quench for complete destruction. |
Visualizations
Experimental Workflow
Caption: General workflow for reaction, quenching, and product isolation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common quenching issues.
References
- 1. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 2. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Managing hygroscopic nature of neopentyl glycol dimethylsulfate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of neopentyl glycol dimethylsulfate during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, this compound is presumed to be hygroscopic. This is based on the known hygroscopic properties of neopentyl glycol and its esters.[1][2][3][4] Hygroscopic materials readily absorb moisture from the atmosphere.[5] Therefore, it is crucial to handle and store this compound under anhydrous conditions to prevent moisture contamination.
Q2: What are the potential consequences of moisture contamination in my experiments with this compound?
A2: Moisture contamination can lead to several experimental issues:
-
Hydrolysis: As a sulfate ester, this compound is susceptible to hydrolysis, where water molecules can break the ester bonds. This would lead to the formation of neopentyl glycol and sulfuric acid derivatives, reducing the purity of your reagent and impacting reaction yields.
-
Inaccurate Measurements: If the reagent has absorbed water, its effective concentration will be lower than stated, leading to inaccurate dosing in reactions.
-
Side Reactions: The presence of water can promote unwanted side reactions, leading to the formation of impurities and making product purification more difficult.
-
Inconsistent Results: Varying levels of moisture contamination between experiments can lead to poor reproducibility and unreliable data.
Q3: How should I properly store this compound?
A3: To minimize moisture absorption, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The container should be stored in a cool, dry place, away from sources of humidity. For long-term storage, the use of a desiccator containing a suitable drying agent is recommended.
Q4: How can I determine the water content of my this compound sample?
A4: The most accurate and widely used method for determining the water content in organic compounds is Karl Fischer titration.[6][7][8][9][10] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable.
Q5: What should I do if I suspect my this compound has been contaminated with moisture?
A5: If you suspect moisture contamination, it is best to dry the reagent before use. Depending on the level of contamination and the equipment available, you can use methods such as azeotropic distillation with an appropriate solvent (e.g., toluene) or drying under high vacuum.[11][12][13] For highly sensitive reactions, it is always good practice to handle the reagent in an inert atmosphere glovebox.[14][15][16][17][18]
Troubleshooting Guides
Troubleshooting Unexpected Experimental Results
If you are experiencing issues such as low yield, unexpected byproducts, or poor reproducibility in reactions involving this compound, moisture contamination is a likely culprit. Follow this troubleshooting guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for experiments.
Data Presentation
Table 1: Comparison of Moisture Determination Techniques
| Technique | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with iodine and sulfur dioxide specific to water.[6][8] | High accuracy and specificity for water. Can measure low concentrations. | Requires specialized equipment. Reagents are moisture-sensitive. |
| Gravimetric (Loss on Drying) | Measures weight loss of a sample after heating. | Simple and inexpensive. | Not specific to water (any volatile component will be measured). Risk of thermal decomposition of the sample. |
| Azeotropic Distillation | Co-distillation with an immiscible solvent that forms an azeotrope with water.[12][19] | Can remove water from samples that are not suitable for direct heating. | Less accurate than Karl Fischer titration. Requires relatively large sample sizes. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content of this compound using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Anhydrous methanol
-
Karl Fischer reagent (titer should be predetermined)
-
Gastight syringe
-
This compound sample
Procedure:
-
Instrument Preparation: Ensure all glassware of the Karl Fischer apparatus is clean and thoroughly dried to prevent atmospheric moisture contamination.[6]
-
Solvent Addition: Add a sufficient volume of anhydrous methanol to the titration vessel to immerse the electrode tips.
-
Solvent Titration: Start the titration to neutralize any residual water in the methanol until a stable, dry baseline is achieved.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a clean, dry container.
-
Sample Injection: Using a gastight syringe, carefully draw the sample and inject it into the titration vessel. Ensure the needle tip is below the surface of the methanol.
-
Titration: Start the sample titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample weight.
Caption: Karl Fischer titration workflow.
Protocol 2: Handling this compound in a Glovebox
This protocol outlines the general steps for safely handling this compound inside an inert atmosphere glovebox to prevent moisture exposure.
Materials:
-
Inert atmosphere glovebox (e.g., nitrogen or argon)
-
This compound in a sealed container
-
Clean, dry glassware and other necessary equipment
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Material Transfer into Antechamber: Place the sealed container of this compound and all necessary dry glassware and equipment into the glovebox antechamber.
-
Antechamber Purging: Evacuate and refill the antechamber with the inert gas of the glovebox. Repeat this cycle at least three times to remove atmospheric contaminants.[15]
-
Material Transfer into Glovebox: Once the antechamber is fully purged and filled with inert gas, open the inner antechamber door and transfer the materials into the main glovebox chamber.
-
Handling Inside the Glovebox: Perform all manipulations, such as weighing and dispensing the this compound, inside the glovebox.
-
Sealing and Removal: After use, tightly seal the container of this compound. To remove items, place them in the antechamber, close the inner door, and then follow the procedure to bring the antechamber to atmospheric pressure before opening the outer door.
Caption: Glovebox handling workflow.
Protocol 3: Drying this compound by Azeotropic Distillation
This protocol describes a method for removing water from this compound using azeotropic distillation with toluene. This should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Anhydrous toluene
-
Moisture-contaminated this compound
Procedure:
-
Setup: Assemble the distillation apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Charging the Flask: Add the moisture-contaminated this compound to the round-bottom flask, followed by a sufficient volume of anhydrous toluene.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water Separation: The condensed azeotrope will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: Once drying is complete, allow the apparatus to cool. The toluene can then be removed under reduced pressure using a rotary evaporator to yield the dried this compound.
-
Storage: Immediately transfer the dried product to a tightly sealed container under an inert atmosphere.
References
- 1. NEOPENTYLGLYCOL ESTERS [pacificspecialityoils.com]
- 2. Neopentyl Glycol (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]
- 3. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. pharmastate.academy [pharmastate.academy]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. How To [chem.rochester.edu]
- 12. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. ossila.com [ossila.com]
- 15. satapathilab.iitr.ac.in [satapathilab.iitr.ac.in]
- 16. ucd.ie [ucd.ie]
- 17. in.ewu.edu [in.ewu.edu]
- 18. mrcat.iit.edu [mrcat.iit.edu]
- 19. chemistry-online.com [chemistry-online.com]
Validation & Comparative
A Comparative Guide: Neopentyl Glycol Dimethylsulfate vs. Dimethyl Sulfate as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neopentyl glycol dimethylsulfate and the widely used methylating agent, dimethyl sulfate (DMS). While dimethyl sulfate is a well-characterized, highly efficient reagent, its extreme toxicity necessitates the exploration of potentially safer alternatives. This compound presents an interesting structural analog; however, a significant lack of published experimental data for this compound requires a comparison based on established chemical principles and the known properties of its constituent parts, neopentyl glycol and dimethyl sulfate.
Executive Summary
Dimethyl sulfate is a potent and cost-effective methylating agent utilized extensively in organic synthesis.[1] Its high reactivity is, however, overshadowed by its classification as a carcinogenic, mutagenic, and highly toxic substance.[2] this compound, a diester of neopentyl glycol and sulfuric acid, is structurally similar but possesses bulky neopentyl groups. This steric hindrance is anticipated to significantly influence its reactivity and, potentially, its toxicological profile. This guide summarizes the known data for both compounds, offers predictions for the less-characterized this compound, and provides detailed experimental protocols for the use of dimethyl sulfate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of both compounds is presented in Table 1. Data for this compound is limited to what is available from commercial suppliers.
| Property | This compound | Dimethyl Sulfate (DMS) |
| CAS Number | 53555-41-2 | 77-78-1[2] |
| Molecular Formula | C₇H₁₆O₆S₂ | C₂H₆O₄S[2] |
| Molecular Weight | 260.33 g/mol | 126.13 g/mol [2] |
| Appearance | Solid | Colorless, oily liquid[2] |
| Melting Point | 69-74 °C | -32 °C[2] |
| Boiling Point | 253-258 °C (lit.) | 188 °C (decomposes)[2] |
| Solubility | No data available | Reacts with water[2] |
Reactivity and Performance as Alkylating Agents
Dimethyl sulfate is a classic Sₙ2 methylating agent, readily transferring a methyl group to a wide range of nucleophiles, including phenols, amines, and thiols.[1] The reaction mechanism is well-established and proceeds rapidly.
The reactivity of this compound as an alkylating agent is not documented in the available literature. However, based on its structure, its reactivity is predicted to be significantly lower than that of dimethyl sulfate. The bulky neopentyl groups are expected to create substantial steric hindrance around the electrophilic sulfur atoms, impeding the approach of nucleophiles. This could lead to slower reaction rates and a requirement for more forcing reaction conditions.
Diagram: Comparative Alkylation Reaction
Caption: Predicted Sₙ2 reaction pathways for DMS and this compound.
Toxicity and Safety Profile
The toxicity of dimethyl sulfate is a major concern. It is classified as a probable human carcinogen (Group 2A) and is known to be mutagenic.[3] It is highly toxic upon inhalation, ingestion, and dermal contact, causing severe burns and delayed respiratory effects.[4][5]
The toxicity of this compound has not been extensively studied. The available safety data indicates that it causes serious eye damage. Its precursor, neopentyl glycol, exhibits low toxicity.[6] While the sulfate ester functionality introduces a potential for alkylating activity and associated toxicity, the bulky neopentyl structure might mitigate its ability to interact with biological macromolecules like DNA, potentially leading to lower genotoxicity compared to dimethyl sulfate. However, without experimental data, this remains speculative, and the compound should be handled with caution.
| Parameter | This compound | Dimethyl Sulfate (DMS) |
| Carcinogenicity | No data available | Probably carcinogenic to humans (Group 2A)[3] |
| Mutagenicity | No data available | Mutagenic[3] |
| Acute Toxicity | Causes serious eye damage | Highly toxic by inhalation, ingestion, and skin contact[4][5] |
| Handling Precautions | Wear protective gloves, eye protection, and face protection. | Work in a fume hood, wear impermeable gloves and safety goggles.[4] |
Experimental Protocols
Due to the lack of available literature, no established experimental protocols for the use of this compound can be provided. The following are well-established protocols for methylation reactions using dimethyl sulfate.
General Protocol for the O-Methylation of a Phenol using Dimethyl Sulfate
Materials:
-
Phenolic substrate
-
Dimethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenolic substrate in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methylated product.
-
Purify the product by column chromatography or recrystallization as needed.
Diagram: Experimental Workflow for Phenol Methylation
Caption: Workflow for a typical O-methylation of a phenol using dimethyl sulfate.
Protocol for Assessing Genotoxicity: Ames Test (Conceptual)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
S9 mix (for metabolic activation)
-
Minimal glucose agar plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a test tube, combine the Salmonella tester strain, the test compound dilution, and either S9 mix or a buffer (for experiments without metabolic activation).
-
Incubate the mixture at 37°C for a short period.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Diagram: Ames Test Workflow
Caption: A simplified workflow for the Ames test to assess mutagenicity.
Conclusion
Dimethyl sulfate remains a highly effective and widely used methylating agent due to its high reactivity and low cost.[1] However, its severe toxicity profile is a significant drawback.[2] this compound, while structurally related, is a largely uncharacterized compound. Based on chemical principles, it is predicted to be a much less reactive alkylating agent due to steric hindrance. This reduced reactivity might be accompanied by a more favorable safety profile, but this is purely speculative without supporting experimental data.
For researchers seeking alternatives to dimethyl sulfate, other less hazardous methylating agents with established reactivity and toxicity data, such as methyl iodide or dimethyl carbonate, may be more practical choices at present.[2] Further research into the reactivity and toxicology of this compound is warranted to determine if it could serve as a viable, safer alternative in specific applications. Until such data is available, it should be handled with the caution appropriate for a potentially hazardous substance.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. 2,2-DIMETHYL-1,3-PROPANEDIOL DIMETHYLSULFATE CAS#: [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Methylation Reagents: Alternatives to Neopentyl Glycol Dimethylsulfate
For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision that balances reactivity, selectivity, safety, and cost. This guide provides an objective comparison of several alternatives to neopentyl glycol dimethylsulfate, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
This compound serves as a methylating agent, but a range of other reagents are more commonly employed in organic synthesis, each with a distinct profile of reactivity and safety. This guide will focus on the comparative performance of five prominent alternatives: dimethyl sulfate (DMS), methyl triflate (MeOTf), trimethylsilyldiazomethane (TMS-diazomethane), tetramethylammonium salts, and dimethyl carbonate (DMC).
Performance Comparison
The choice of a methylating agent is highly dependent on the substrate and the desired reaction conditions. The following tables summarize the performance of these alternatives in O-methylation of phenols, N-methylation of amines, and C-methylation of active methylene compounds.
O-Methylation of Phenols
| Methylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Dimethyl Sulfate | Salicylic Acid | NaHCO₃ | DMS (solvent) | 90 | 1.5 | 96 | [1][2] |
| Dimethyl Carbonate | 2,4-Dihydroxybenzophenone | K₂CO₃/TBAB | DMC (solvent) | 90-100 | - | High | [3] |
| Tetramethylammonium Hydroxide | Phenol | - | Ethanol | 120 (MW) | <0.5 | Good to Excellent | [4] |
N-Methylation of Amines
| Methylating Agent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Dimethyl Carbonate | Aniline | Ru/Triphos | - | - | - | Good to Excellent | [5] |
| Paraformaldehyde | Various Amines | (CAAC)CuCl/PMHS | nBu₂O | 80 | 18 | up to 99 | [6] |
| Phenyl Trimethylammonium Iodide | Amides/Indoles | Cs₂CO₃ | Toluene | 120 | 11-23 | up to 99 | [7][8] |
C-Methylation of Active Methylene Compounds
| Methylating Agent | Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Dimethyl Carbonate | Arylacetonitriles | K₂CO₃ | DMC (solvent) | 180 | >99 (mono-methylated) | [9] |
| Phenyl Trimethylammonium Iodide | Aryl Ketones | KOH | Anisole | 130 | up to 85 | [10] |
Safety and Toxicity Profile
A critical consideration in the selection of a methylating agent is its toxicity. The following table provides a comparative overview of the safety profiles of the discussed reagents.
| Methylating Agent | CAS Number | Hazard Statements | Acute Toxicity (LD50) | Notes |
| This compound | 53555-41-2 | H318: Causes serious eye damage. | Not available | Solid, combustible.[11] |
| Dimethyl Sulfate (DMS) | 77-78-1 | H301, H311, H330, H314, H341, H350, H361, H372, H411 | Oral (rat): 205 mg/kg | Highly toxic, carcinogenic, mutagenic.[12] |
| Methyl Triflate (MeOTf) | 333-27-7 | H226, H301, H311, H314, H330 | Not available | Powerful methylating agent, expected to have similar toxicity to methyl fluorosulfonate (LC50 (rat, 1 h) = 5 ppm).[4] |
| Trimethylsilyldiazomethane | 18107-18-1 | H301, H311, H330, H350, H370 | Not available | Safer alternative to diazomethane, but still highly toxic and a suspected carcinogen.[5] |
| Tetramethylammonium Hydroxide | 75-59-2 | H301, H311, H314, H370, H372 | Not available | Corrosive. |
| Dimethyl Carbonate (DMC) | 616-38-6 | H225 | Oral (rat): >5000 mg/kg | Considered a "green" and non-toxic reagent.[9][13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methylation procedures.
General Procedure for O-Methylation of Salicylic Acid using Dimethyl Sulfate[1][2]
-
To a reaction vessel, add salicylic acid and sodium bicarbonate.
-
After 30 minutes, add dimethyl sulfate, which also serves as the solvent.
-
Stir the reaction mixture at 90°C for 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and gas chromatography (GC).
-
Upon completion, wash the mixture with water to hydrolyze excess dimethyl sulfate into methanol and sulfuric acid.
-
Neutralize the sulfuric acid with sodium hydroxide.
-
Extract the product, methyl salicylate, and purify as necessary.
General Procedure for N-Methylation of Amides using Phenyl Trimethylammonium Iodide[7][8]
-
In a reaction vial under an argon atmosphere, combine the amide, phenyl trimethylammonium iodide (2 equivalents), and cesium carbonate (2 equivalents).
-
Add toluene as the solvent.
-
Heat the mixture to 120°C for 11-23 hours.
-
After cooling, add deionized water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for C-Methylation of Arylacetonitriles using Dimethyl Carbonate[9]
-
In an autoclave, combine the arylacetonitrile, dimethyl carbonate (acting as both reagent and solvent), and potassium carbonate.
-
Heat the reaction mixture to 180°C.
-
Monitor the reaction by GC analysis.
-
Upon completion, cool the autoclave and process the reaction mixture to isolate the monomethylated product.
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental setups can aid in understanding and executing these methylation strategies.
Methylation of a Phenol with Tetramethylammonium Hydroxide
Caption: Proposed mechanism for the O-methylation of a phenol using tetramethylammonium hydroxide.
Experimental Workflow for N-Methylation of an Amide
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unive.it [iris.unive.it]
- 10. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 11. This compound 97 53555-41-2 [sigmaaldrich.com]
- 12. Active methylene compounds | PDF [slideshare.net]
- 13. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Nucleophilic Substitution: A Comparative Analysis of Neopentyl Glycol Dimethylsulfate and Methyl Iodide Reactivity
For researchers and professionals in drug development and organic synthesis, the choice of an appropriate alkylating agent is paramount to the success of a reaction. This guide provides an objective comparison of the reactivity of neopentyl glycol dimethylsulfate and the commonly used methyl iodide, supported by experimental data, to inform the selection of reagents for nucleophilic substitution reactions.
This comparison will delve into the structural and mechanistic factors influencing the reactivity of these two compounds. While methyl iodide is a classic example of a highly reactive SN2 substrate, the sterically hindered neopentyl scaffold of this compound presents a more complex scenario. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes.
Executive Summary of Reactivity
Experimental evidence suggests a counterintuitive reactivity order for nucleophilic substitution on a neopentyl framework. Contrary to what might be predicted based on leaving group ability alone, neopentyl iodide demonstrates significantly higher reactivity than neopentyl sulfonates, such as the methanesulfonate moieties in this compound. This phenomenon is attributed to the severe steric hindrance of the neopentyl group, which disfavors the traditional SN2 transition state.
Data Presentation: Quantitative Reactivity Comparison
The following table summarizes kinetic data from a study by Malin et al. (2022), which investigated the reactivity of various leaving groups on a neopentyl-like scaffold with sodium azide as the nucleophile. The data for neopentyl methanesulfonate is used here as a proxy for the reactivity of one of the sulfonate groups in this compound, given the identical leaving group and neopentyl carbon center.
| Compound | Leaving Group | Half-life (t½) at 100 °C (min) | Relative Reactivity (vs. Methanesulfonate) |
| Neopentyl Iodide | Iodide | 210 | ~2.9x faster |
| Neopentyl Methanesulfonate* | Methanesulfonate | 610 | 1 (Reference) |
*Data for 1,1,1-tris(methanesulfonyloxymethyl)ethane from Malin et al. (2022) is used as a proxy for a single reactive site on this compound.
Reaction Pathways and Steric Hindrance
The differing reactivities of this compound and methyl iodide can be understood by examining their behavior in nucleophilic substitution reactions. The following diagram illustrates the logical flow of this comparison.
Caption: A diagram illustrating the influence of steric hindrance on the reactivity of methyl iodide versus this compound in SN2 reactions.
Experimental Protocols
The following is a representative experimental protocol for determining the kinetic parameters of the reaction between a neopentyl alkylating agent and a nucleophile, based on the methodology described by Malin et al. (2022).
Objective: To determine the reaction rate and half-life of the nucleophilic substitution reaction of a neopentyl derivative with an azide nucleophile.
Materials:
-
Neopentyl iodide or this compound (Substrate)
-
Sodium azide (Nucleophile)
-
Dimethyl sulfoxide-d6 (DMSO-d6) (Solvent)
-
Internal standard (e.g., 1,3,5-trioxane)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
-
Constant temperature oil bath or heating block
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, accurately weigh the neopentyl substrate (e.g., 0.1 mmol).
-
Add the internal standard (e.g., 0.1 mmol).
-
Add sodium azide (e.g., 0.3 mmol, 3 equivalents).
-
Dissolve the mixture in a known volume of DMSO-d6 (e.g., 1 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum at room temperature to identify the chemical shifts of the starting material, internal standard, and to ensure the initial concentrations are known.
-
Place the NMR tube in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 100 °C).
-
-
Kinetic Monitoring:
-
At regular time intervals (e.g., every 30 minutes), remove the NMR tube from the heat source and quickly cool it in an ice bath to quench the reaction.
-
Acquire a ¹H NMR spectrum.
-
Return the NMR tube to the heat source to continue the reaction.
-
Repeat this process for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the starting material and the internal standard.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the substrate concentration versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Safety Precautions: Alkylating agents such as methyl iodide and sulfonate esters are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive metal azides.
Conclusion
For researchers selecting an alkylating agent, this guide highlights the critical role of steric hindrance in determining reaction rates, particularly in neopentyl systems. While methyl iodide remains a highly reactive and efficient methylating agent for unhindered substrates, its neopentyl analogue, neopentyl iodide, is surprisingly more reactive than neopentyl sulfonates in nucleophilic substitution reactions.[1] This "unusual reactivity order" underscores the importance of considering the specific steric environment of the reaction center when designing synthetic strategies.[1] The provided experimental protocol offers a robust method for quantifying the reactivity of these and other alkylating agents, enabling data-driven decisions in chemical research and development.
References
A Comparative Guide to the Green Chemistry Metrics of Neopentyl Glycol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical manufacturing necessitates a thorough evaluation of the environmental impact of synthetic routes. This guide provides a comparative analysis of the green chemistry metrics for the synthesis of neopentyl glycol dimethylsulfate and its greener alternatives, primarily focusing on enzymatically synthesized neopentyl glycol esters. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to inform the selection of more sustainable chemical processes.
Comparison of Green Chemistry Metrics
The environmental performance of a chemical process can be quantitatively assessed using several key metrics. Here, we compare the Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) for the synthesis of this compound (hypothetical route) and two enzymatically produced neopentyl glycol diesters.
| Metric | This compound (Hypothetical Synthesis) | Enzymatic Neopentyl Glycol Diheptanoate | Enzymatic Neopentyl Glycol Dilaurate |
| Atom Economy (AE) | ~55% | ~92% | ~93% |
| E-Factor | High (>>1) | Low (<1) | Low (<1) |
| Process Mass Intensity (PMI) | Very High | Low | Low |
| Solvent Usage | High (Dichloromethane, Diethyl Ether) | Solvent-free | Solvent-free |
| Catalyst | Stoichiometric Reagents (e.g., Triethylamine) | Reusable Biocatalyst (Immobilized Lipase) | Reusable Biocatalyst (Immobilized Lipase) |
| Reaction Conditions | Low Temperature / Anhydrous | Mild Temperature (70-80°C) | Mild Temperature (60-80°C) |
| Byproducts | Triethylamine Hydrochloride, Sulfur Dioxide | Water | Water |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the synthetic routes for this compound and its enzymatically produced alternatives.
Caption: Hypothetical two-step synthesis of this compound.
A Safer, Non-Volatile Alternative for Methylation: A Comparative Guide to Neopentyl Glycol Dimethylsulfate
For researchers, scientists, and drug development professionals seeking safer and more efficient methylation reagents, neopentyl glycol dimethylsulfate presents a promising, albeit less documented, alternative to conventional agents like dimethyl sulfate (DMS) and methyl iodide. This guide provides a comparative analysis, supported by analogous experimental data, to highlight the potential advantages of this reagent and offers a detailed protocol for its application and confirmation by NMR analysis.
While direct literature on the use of this compound as a methylating agent is scarce, its structure suggests a reactivity profile similar to other dialkyl sulfates, but with significantly reduced volatility due to its higher molecular weight. This key difference could translate to enhanced safety in the laboratory by minimizing inhalation risks associated with highly toxic and carcinogenic reagents like DMS.[1][2] This guide will draw parallels from the well-documented use of dimethyl sulfate and other methylating agents to provide a comprehensive overview.[3][4]
Comparative Analysis of Methylating Agents
The choice of a methylating agent is critical and depends on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. The following table provides a comparison between this compound (properties inferred from analogous compounds) and other commonly used methylating agents.
| Feature | This compound (Inferred) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Reactivity | Moderate to High | High | High | Low to Moderate |
| Volatility | Low | High | Very High | High |
| Toxicity | Expected to be lower than DMS | High (Carcinogenic, Mutagenic)[2][5] | High (Toxic, Lachrymator) | Low |
| Byproducts | Neopentyl glycol monosulfate salt | Methylsulfate salt | Iodide salt | Methoxide salt, CO2 |
| Cost | Potentially higher | Low | Moderate | Low |
| Safety Profile | Potentially safer due to low volatility | Requires stringent handling protocols[2] | Light-sensitive, requires careful handling | Generally considered a "green" reagent |
Confirming Methylation with NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the success of a methylation reaction. The process involves monitoring the disappearance of the proton signal corresponding to the reactive site (e.g., -OH, -NH) on the substrate and the appearance of a new signal corresponding to the newly introduced methyl group.
In the case of methylation with this compound, ¹H NMR and ¹³C NMR would be used to confirm both the modification of the substrate and the fate of the methylating agent.
Expected ¹H NMR Spectral Changes:
-
Substrate: A new singlet integrating to three protons will appear, typically in the range of 3.0-4.0 ppm, corresponding to the new O-CH₃ or N-CH₃ group. The signal of the proton attached to the heteroatom (e.g., the hydroxyl proton) will disappear.
-
Neopentyl Glycol Moiety: The characteristic signals of the neopentyl group (two singlets for the methyl and methylene protons) from the byproduct, neopentyl glycol monosulfate, would be observed. Based on data for neopentyl glycol and its derivatives, the gem-dimethyl protons would appear as a singlet around 0.9-1.0 ppm, and the methylene protons adjacent to the sulfate group would appear as a singlet around 3.5-4.0 ppm.[6][7]
Expected ¹³C NMR Spectral Changes:
-
Substrate: A new carbon signal for the methyl group will appear in the upfield region of the spectrum.
-
Neopentyl Glycol Moiety: Signals corresponding to the quaternary carbon and the methylene carbons of the neopentyl group will be present.
Experimental Protocols
Synthesis of this compound (Proposed)
Materials: Neopentyl glycol, sulfuryl chloride (or chlorosulfonic acid), pyridine, dry dichloromethane (DCM).
Procedure:
-
Dissolve neopentyl glycol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (2 equivalents) in dry DCM to the flask with vigorous stirring.
-
After the addition is complete, add dry pyridine (2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Methylation using this compound
Materials: Substrate (e.g., a phenol or an amine), this compound, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).
Procedure:
-
To a solution of the substrate (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents) at room temperature.
-
Stir the mixture for 15-30 minutes to form the corresponding anion.
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude methylated product.
-
Purify the product by column chromatography or recrystallization.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the methylated product and identify any byproducts.
Visualizing the Process
The following diagrams illustrate the key aspects of using this compound for methylation and its analysis.
Caption: General Methylation Reaction Scheme.
Caption: Experimental Workflow for Methylation.
Caption: Key NMR Signaling Changes.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. neopentyl glycol(126-30-7) 1H NMR spectrum [chemicalbook.com]
Mass Spectrometry of Neopentyl Glycol Dimethylsulfate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction products of neopentyl glycol with dimethyl sulfate. This document outlines expected molecular ions, potential fragmentation pathways, and alternative analytical strategies, supported by experimental data from related compounds.
The reaction between neopentyl glycol and dimethyl sulfate is expected to yield a primary product, neopentyl glycol dimethylsulfate, with the potential for a monosubstituted intermediate, neopentyl glycol methylsulfate. The analysis of these sulfated products by mass spectrometry presents unique challenges due to their polarity and potential thermal lability. This guide explores suitable mass spectrometry approaches and compares them with alternative analytical methods.
Expected Reaction Products
The reaction of neopentyl glycol with dimethyl sulfate can lead to the formation of two main products:
-
Neopentyl Glycol Monomethylsulfate: The intermediate product resulting from the sulfation of one hydroxyl group.
-
This compound: The final product from the sulfation of both hydroxyl groups.
The chemical structures and molecular weights of these compounds are crucial for their identification by mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Neopentyl Glycol | C5H12O2 | 104.15 |
| Neopentyl Glycol Monomethylsulfate | C6H14O5S | 198.24 |
| This compound | C7H16O6S2 | 260.33 |
Mass Spectrometry Analysis
Direct analysis of the reaction mixture can be performed using various mass spectrometry techniques. The choice of ionization method is critical for obtaining meaningful data, as sulfated compounds can be prone to fragmentation.
Predicted Mass-to-Charge Ratios (m/z)
For this compound, the following singly charged adducts are predicted, which can be targeted in mass spectrometry analysis[1]:
| Adduct | Predicted m/z |
| [M+H]+ | 261.04610 |
| [M+Na]+ | 283.02804 |
| [M+NH4]+ | 278.07264 |
| [M-H]- | 259.03154 |
| [M+HCOO]- | 305.03702 |
| [M+CH3COO]- | 319.05267 |
Fragmentation Patterns
Electron Ionization (EI): EI is a hard ionization technique that often leads to extensive fragmentation, which can make the identification of the molecular ion challenging. For this compound, the molecular ion peak at m/z 260 is expected to be of low abundance or absent. Key fragmentation pathways would likely involve:
-
Cleavage of the C-O bond: This would lead to the loss of a methylsulfate radical or a neutral methylsulfate molecule, resulting in characteristic fragment ions.
-
Loss of SO3: A common fragmentation pathway for sulfate esters.
-
Rearrangement reactions: Such as the McLafferty rearrangement, are also possible.
Chemical Ionization (CI): As a softer ionization technique, CI is more likely to produce a detectable protonated molecule [M+H]+ at m/z 261 for this compound, providing clear molecular weight information. Common reagent gases for CI include methane and isobutane.
Alternative Analytical Approaches
Given the challenges associated with the direct mass spectrometric analysis of sulfated compounds, alternative methods should be considered.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Due to the low volatility of sulfated compounds, direct analysis by GC-MS is often not feasible. A common alternative involves a two-step process:
-
Hydrolysis: The sulfate groups are cleaved from the neopentyl glycol backbone.
-
Derivatization: The resulting neopentyl glycol is then derivatized to increase its volatility for GC-MS analysis. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
This approach allows for the quantification of the neopentyl glycol core, indirectly providing information about the concentration of the sulfated products.
Experimental Protocols
Hypothetical Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Look for the predicted m/z values of the protonated/deprotonated molecules and their common adducts.
GC-MS of Derivatized Neopentyl Glycol
-
Hydrolysis: Treat an aliquot of the reaction mixture with an acid catalyst (e.g., HCl) and heat to cleave the sulfate esters. Neutralize the solution after the reaction is complete.
-
Extraction: Extract the resulting neopentyl glycol into an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl ether of neopentyl glycol.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Oven Program: A temperature gradient suitable for the elution of the derivatized neopentyl glycol.
-
MS Detection: Electron ionization at 70 eV, scanning a mass range of m/z 40-400.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical approaches described.
Caption: Workflow for the direct mass spectrometry analysis of the reaction mixture.
Caption: Workflow for the GC-MS analysis of neopentyl glycol after hydrolysis and derivatization.
Comparison of Analytical Approaches
| Feature | Direct ESI-MS | GC-MS with Derivatization |
| Analyte Detected | Intact sulfated products | Neopentyl glycol (after hydrolysis) |
| Molecular Weight Info | Direct (from [M+H]+, [M-H]-, etc.) | Indirect (inferred from the presence of neopentyl glycol) |
| Structural Information | Fragmentation patterns of the intact molecule | Fragmentation pattern of the derivatized glycol |
| Sample Preparation | Minimal (dilution) | Multi-step (hydrolysis, extraction, derivatization) |
| Potential for Isomers | Can distinguish between mono- and di-sulfated species | Does not distinguish between sulfated isomers |
| Quantification | Can be quantitative with appropriate standards | Quantitative for total neopentyl glycol content |
| Instrumentation | LC-MS system | GC-MS system |
Conclusion
The mass spectrometric analysis of the reaction products of neopentyl glycol and dimethyl sulfate requires careful consideration of the analytical strategy. Direct analysis by soft ionization techniques like ESI-MS is preferable for obtaining direct evidence of the formation of sulfated products and for structural elucidation through fragmentation studies. However, if direct analysis proves challenging due to matrix effects or low ionization efficiency, an indirect method involving hydrolysis and GC-MS analysis of the derivatized neopentyl glycol core provides a robust alternative for confirming the reaction's progress and for quantification. The choice between these methods will depend on the specific goals of the analysis, whether it is for qualitative identification, structural confirmation, or quantitative measurement.
References
The Efficacy of Neopentyl Glycol Dimethylsulfate in Complex Molecule Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of neopentyl glycol dimethylsulfate, exploring its potential efficacy in relation to established alternatives. Due to the limited availability of direct experimental data on this compound in complex molecule synthesis, this guide draws comparisons based on the known reactivity of similar sulfonate esters and the structural characteristics of the neopentyl group.
Theoretical Profile of this compound as a Bifunctional Alkylating Agent
This compound possesses two electrophilic methylsulfate groups attached to a sterically hindered neopentyl core. This structure suggests it could function as a bifunctional alkylating agent, capable of forming two covalent bonds with nucleophiles. The bulky neopentyl group would likely influence its reactivity and selectivity compared to less hindered dialkyl sulfates or sulfonates.
Logical Relationship: Factors Influencing Reactivity
Caption: Factors influencing the reactivity of this compound.
Comparison with Alternative Alkylating Agents
To contextualize the potential utility of this compound, it is compared with commonly used alkylating agents.
| Reagent | Type | Key Characteristics | Potential Advantages of this compound | Potential Disadvantages of this compound |
| Dimethyl Sulfate | Monofunctional Alkylating Agent | Highly reactive, efficient methylating agent. | Bifunctionality allows for cross-linking or macrocyclization. | Likely lower reactivity due to steric hindrance. |
| 1,3-Propanediol Ditosylate | Bifunctional Alkylating Agent | Forms a 6-membered ring upon reaction with a dinucleophile. | The neopentyl group may enforce a more rigid conformation. | Synthesis might be less straightforward; potential for elimination side reactions. |
| Busulfan (1,4-Butanediol Dimethanesulfonate) | Bifunctional Alkylating Agent | Used in chemotherapy; forms DNA cross-links. | Different chain length (3-carbon vs. 4-carbon backbone) could lead to different geometric outcomes in cross-linking. | Less established track record in synthesis. |
Experimental Protocols: A General Approach
In the absence of specific literature protocols for this compound, a general procedure for alkylation using a sulfonate ester is provided as a starting point for methodology development.
General Alkylation of a Nucleophile (e.g., an Amine)
-
Dissolution: Dissolve the amine substrate in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to the reaction mixture to act as a proton scavenger.
-
Reagent Addition: Add this compound (1.0-1.2 equivalents for mono-alkylation, or 0.5 equivalents for dinucleophilic substrates intended for cyclization) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required to drive the reaction to completion, particularly given the expected steric hindrance.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow: General Alkylation
Caption: A generalized experimental workflow for an alkylation reaction.
Signaling Pathways: Potential Application in Cross-linking Biomolecules
Bifunctional alkylating agents are often used to probe protein structures or as cross-linking agents in biological systems. If this compound were to be used in this context, it could potentially cross-link nucleophilic residues (e.g., lysine, cysteine) in proteins or nucleic acids. The rigid neopentyl scaffold would impose specific distance constraints on the cross-linked sites.
Conceptual Signaling Pathway Inhibition
Caption: Conceptual inhibition of a protein-protein interaction by a cross-linking agent.
Conclusion
While this compound is not a widely documented reagent in complex molecule synthesis, its structure suggests potential as a sterically hindered, bifunctional alkylating agent. Its efficacy relative to established reagents would depend on the specific synthetic challenge, with its rigid backbone potentially offering unique stereochemical control in cyclization or cross-linking reactions. However, its presumed lower reactivity and lack of established protocols are significant hurdles. Further research and experimental validation are necessary to determine its practical utility for researchers, scientists, and drug development professionals. At present, more conventional alkylating agents with well-documented reactivity and protocols remain the preferred choice for most applications.
A Cost-Benefit Analysis of Neopentyl Glycol Dimethylsulfate in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the precise crosslinking and modification of biomolecules are paramount. Bifunctional alkylating agents are indispensable tools in this arena, enabling the study of protein-protein interactions, the stabilization of protein complexes, and the construction of complex molecular architectures for drug delivery. Neopentyl glycol dimethylsulfate emerges as a noteworthy reagent in this class, offering a unique rigid scaffold. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with common alternatives to inform reagent selection in a research setting.
Introduction to this compound as a Bifunctional Alkylating Agent
This compound is a bifunctional electrophile featuring a rigid neopentyl scaffold. The two methylsulfate groups serve as excellent leaving groups, facilitating covalent bond formation with nucleophilic residues on biomolecules, such as the side chains of lysine, cysteine, or histidine. The defining characteristic of this reagent is its neopentyl core, which imparts significant steric hindrance and conformational rigidity. This can be advantageous in applications requiring a fixed spatial relationship between the crosslinked sites.
Performance Comparison with Alternatives
The selection of a bifunctional alkylating agent is a critical decision in experimental design. The performance of this compound is best understood in comparison to other commercially available crosslinkers with varying scaffolds and reactive groups.
Key Performance Parameters:
-
Scaffold Rigidity: The neopentyl group provides a rigid, five-carbon backbone. This contrasts with more flexible linkers like those derived from ethylene glycol or butane, which allow for more conformational freedom in the crosslinked product.
-
Steric Hindrance: The quaternary carbon center of the neopentyl group introduces significant steric bulk.[1][2][3] This can influence the accessibility of the reactive sites and may favor crosslinking of more exposed nucleophiles. In certain contexts, this steric hindrance can enhance the stability of the resulting molecule.[1]
-
Reactivity of Leaving Groups: The methylsulfate groups are highly reactive leaving groups, comparable to other sulfonates like tosylates and mesylates. This high reactivity allows for efficient alkylation under mild conditions. Alternatives with less reactive leaving groups, such as halides, may require harsher reaction conditions.
-
Spacer Arm Length: The distance between the two reactive centers in this compound is fixed. For applications requiring different spatial constraints, alternatives with varying chain lengths are available.
Data Summary of Bifunctional Alkylating Agents
| Feature | This compound | Busulfan (1,4-Butanediol Dimethanesulfonate) | 1,3-Dibromo-2,2-dimethylpropane | Neopentyl Glycol Diglycidyl Ether |
| Scaffold | Neopentyl | Butyl | Neopentyl | Neopentyl with ether linkages |
| Reactive Group | Methylsulfonate | Methanesulfonate | Bromide | Epoxide |
| Reactivity | High | High | Moderate | High (ring-opening) |
| Scaffold Rigidity | Rigid | Flexible | Rigid | Flexible |
| Steric Hindrance | High[1][2][3] | Low | High[1][2][3] | Moderate |
| Spacer Length | Short, fixed | Medium, flexible | Short, fixed | Medium, flexible |
| Key Benefit | Rigid, sterically hindered linker | Flexible, linear linker | Rigid, sterically hindered linker | Forms stable ether linkages |
Cost-Benefit Analysis
The choice of a crosslinking agent is often a balance between desired performance characteristics and budgetary constraints.
Cost Comparison of this compound and Alternatives
| Reagent | Supplier Example & Price (USD) | Price per gram/mL (USD) | Key "Benefit" |
| This compound | Discontinued (Sigma-Aldrich)[4] | N/A | Rigid, sterically hindered scaffold |
| Busulfan | Thermo Scientific: $30.50 / 5g[5] | $6.10/g | Flexible, well-characterized |
| 1,3-Dibromo-2,2-dimethylpropane | CymitQuimica: €128.00 / 1g (~$137)[6] | ~$137/g | Rigid, sterically hindered scaffold |
| Neopentyl Glycol Diglycidyl Ether | Biosynth: $182.38 / 0.5kg[7] | $0.36/g | Forms stable ether linkages |
| 1,2:3,4-Diepoxybutane | AccuStandard: $32.00 / 1mL[8] | $32.00/mL | Short, rigid, bifunctional epoxide |
Note: Prices are approximate and subject to change. Please consult suppliers for current pricing.
Analysis:
The primary "benefit" of using a neopentyl-based crosslinker is the introduction of a rigid and sterically bulky scaffold. This can be particularly useful in structural biology studies where maintaining a fixed distance and orientation between two points in a protein or protein complex is desired. The steric hindrance can also be exploited to selectively target more accessible nucleophiles.[1][2][3] However, this rigidity comes at a significant cost premium, as seen with 1,3-dibromo-2,2-dimethylpropane.
Neopentyl glycol diglycidyl ether offers a more cost-effective way to introduce the neopentyl scaffold, though with increased flexibility due to the ether linkages. For applications where a simple, flexible linker is sufficient, busulfan represents a more economical option. The choice, therefore, depends on whether the specific structural constraints imposed by the neopentyl group are essential for the research question being addressed.
Experimental Protocols
The following is a general protocol for the bifunctional alkylation of proteins. The specific conditions, such as solvent, temperature, and stoichiometry, will need to be optimized for the specific reagent and protein system.
General Protocol for Protein Crosslinking with a Bifunctional Alkylating Agent
-
Protein Preparation:
-
Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES, at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could react with the crosslinker.
-
-
Crosslinker Preparation:
-
Dissolve the bifunctional alkylating agent in a compatible solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 10-100 mM).
-
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve the desired final concentration (typically a 10-50 fold molar excess of crosslinker to protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30 minutes to 2 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine (e.g., to a final concentration of 20-50 mM).
-
Incubate for an additional 15-30 minutes to ensure all unreacted crosslinker is quenched.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
Further characterization can be performed using techniques such as mass spectrometry to identify the crosslinked residues.
-
Considerations for Different Reagents:
-
Sulfonates (this compound, Busulfan): These are highly reactive and the reaction can often be performed at room temperature or 4°C. The reaction is typically rapid.
-
Bromides (1,3-Dibromo-2,2-dimethylpropane): These are generally less reactive than sulfonates and may require longer incubation times or slightly elevated temperatures.
-
Epoxides (Neopentyl Glycol Diglycidyl Ether, Diepoxybutane): The ring-opening reaction with nucleophiles is efficient but can be sensitive to pH. The reaction is often carried out at neutral to slightly basic pH.
Visualizations
Signaling Pathway Diagram
Caption: Use of a bifunctional agent to study receptor dimerization.
Experimental Workflow
Caption: General workflow for a protein crosslinking experiment.
Logical Relationship Diagram: Cost-Benefit Analysis
Caption: Decision matrix for selecting a bifunctional alkylating agent.
References
- 1. fiveable.me [fiveable.me]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 新戊二醇二甲基硫酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Busulfan, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Neopentyl glycol diglycidyl ether | 17557-23-2 | FN40321 [biosynth.com]
- 8. accustandard.com [accustandard.com]
Safety Operating Guide
Navigating the Safe Disposal of Neopentyl Glycol Dimethylsulfate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Neopentyl glycol dimethylsulfate, a compound utilized in various chemical syntheses, requires careful handling and a specific disposal protocol due to its potential hazards. This guide provides essential, immediate safety and logistical information, outlining a clear, step-by-step operational plan for its safe disposal.
Core Safety and Disposal Principles
The recommended procedure for the disposal of this compound involves a controlled hydrolysis reaction to break down the compound into less hazardous components: neopentyl glycol and sulfuric acid. The resulting acidic solution is then neutralized before being handed over to a licensed chemical waste disposal service. It is imperative to adhere to all personal protective equipment (PPE) guidelines and local regulations throughout this process.
Key Safety and Disposal Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face protection. A dust mask (type N95 or equivalent) is also recommended. | [1][2] |
| Primary Disposal Method | Hydrolysis followed by neutralization. | Inferred from chemical properties |
| Spill Response | Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal. | [3][4] |
| Incompatible Substances | Oxidizing materials. | [5] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. | [3][4] |
Detailed Experimental Protocol for Disposal
This protocol outlines the methodology for the safe disposal of this compound via hydrolysis and neutralization.
Materials:
-
This compound waste
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or other suitable base
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., a three-necked flask with a stirrer and a dropping funnel)
-
Stir plate
-
Ice bath
-
Appropriate chemical waste container
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the procedure in a well-ventilated fume hood.
-
Place the reaction vessel in an ice bath on a stir plate.
-
-
Hydrolysis:
-
Carefully weigh the this compound waste to be disposed of.
-
For each gram of waste, slowly add 10 mL of water to the reaction vessel with stirring. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis. This process breaks down the this compound into neopentyl glycol and sulfuric acid.
-
-
Neutralization:
-
While continuing to stir the solution, slowly add the sodium hydroxide solution.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is neutral (pH 6-8).
-
-
Final Disposal:
-
Once neutralized, transfer the solution to a properly labeled chemical waste container.
-
Arrange for the disposal of the waste through a licensed and certified chemical waste disposal company, adhering to all local, state, and federal regulations.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures and adhering to all safety precautions, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their operational practices.
References
Personal protective equipment for handling Neopentyl glycol dimethylsulfate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Neopentyl glycol dimethylsulfate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 53555-42-1 | |
| Molecular Formula | C₇H₁₆O₆S₂ | |
| Molecular Weight | 260.33 g/mol | |
| Appearance | Solid | |
| Melting Point | 69-74 °C | |
| Boiling Point | 253-258 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes serious eye damage.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. Must be compliant with EN 166 (EU) or NIOSH (US) standards.[1][2] | To prevent contact with eyes, which can cause serious damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1][2] | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher should be used if ventilation is inadequate or if dust is generated.[3] | To prevent inhalation of dust particles. |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[4] | To protect skin and clothing from splashes or spills. |
Operational Plan: Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
-
Keep the container tightly closed.[1]
2. Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][2]
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Ensure an eyewash station and safety shower are readily accessible.[6]
3. Weighing and Solution Preparation:
-
To minimize dust formation, handle the solid chemical carefully.[1][2]
-
If weighing out the solid, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Decontaminate all work surfaces and equipment.
-
Properly remove and dispose of contaminated PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.[1][2]
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container.
-
Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Do not dispose of it down the drain.[1][2]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. moellerchemie.com [moellerchemie.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
